Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)
Description
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Structure
3D Structure
Properties
CAS No. |
154127-48-7 |
|---|---|
Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-(2-sulfanylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6OS2/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
InChI Key |
IQDNFOZYFXAMDU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S |
Synonyms |
Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethanone, 1-(2-mercapto-3-thienyl)- is a substituted thiophene derivative. Thiophene and its derivatives are important heterocyclic compounds that are widely used as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a mercapto (-SH) and an acetyl (-C(O)CH₃) group on the thiophene ring suggests that this compound could be a versatile intermediate for further chemical modifications. Understanding the physical properties of such a molecule is crucial for its synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems.
Due to the limited availability of experimental data for Ethanone, 1-(2-mercapto-3-thienyl)-, this guide presents data for the well-characterized isomers, 2-acetylthiophene and 3-acetylthiophene. This comparative data can provide a reasonable estimation of the expected properties of the target compound.
Comparative Physical Properties of Acetylthiophene Isomers
The following table summarizes the key physical properties of 1-(thiophen-2-yl)ethanone and 1-(thiophen-3-yl)ethanone, which can serve as a reference for estimating the properties of Ethanone, 1-(2-mercapto-3-thienyl)-.
| Property | 1-(thiophen-2-yl)ethanone | 1-(thiophen-3-yl)ethanone |
| CAS Number | 88-15-3[1] | 1468-83-3 |
| Molecular Formula | C₆H₆OS[1] | C₆H₆OS |
| Molecular Weight | 126.18 g/mol [1] | 126.18 g/mol |
| Appearance | Liquid[1] | Solid |
| Melting Point | 10-11 °C[1] | 57-62 °C[2] |
| Boiling Point | 213.5 °C[1] | 208-210 °C at 748 mmHg[2] |
| Density | 1.166 g/cm³ | Not available |
| Refractive Index | n20/D 1.565[1] | Not available |
| Solubility | 14 g/L in water[1] | Not available |
Proposed Synthesis of Ethanone, 1-(2-mercapto-3-thienyl)-
A plausible synthetic route to obtain Ethanone, 1-(2-mercapto-3-thienyl)- starts from the corresponding amino compound, 1-(2-amino-3-thienyl)ethanone. The amino group can be converted to a mercapto group via a diazonium salt intermediate, a well-established transformation in aromatic chemistry.
A detailed protocol for the synthesis of the starting material, 1-(2-amino-3-thienyl)ethanone, has been described and involves the Gewald reaction[3]. The subsequent conversion to the target mercapto compound would typically involve diazotization of the amine followed by treatment with a sulfur-containing nucleophile.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for key experiments to characterize a synthesized compound like Ethanone, 1-(2-mercapto-3-thienyl)-.
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
For liquid compounds, the boiling point is a key physical constant.
Methodology:
-
A small volume of the liquid (a few mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is gently heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
NMR spectroscopy provides detailed information about the structure of a molecule.
Methodology:
-
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide information about the molecular structure.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For a liquid sample, a thin film is placed between two salt plates.
-
The sample is placed in the IR spectrometer, and the spectrum is recorded. The absorption bands correspond to specific functional groups.
Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule.
Methodology:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can aid in structure elucidation.
Conclusion
While direct experimental data for Ethanone, 1-(2-mercapto-3-thienyl)- is currently lacking in the scientific literature, this guide provides a solid foundation for its study. By presenting data on closely related isomers, researchers can make informed estimations about its physical properties. The detailed experimental protocols and a proposed synthetic pathway offer a practical framework for the synthesis and characterization of this and other novel thiophene derivatives. Further research is warranted to synthesize and experimentally validate the physical and chemical properties of this compound.
References
An In-depth Technical Guide to Ethanone, 1-(2-mercapto-3-thienyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for the novel compound, Ethanone, 1-(2-mercapto-3-thienyl)-. Due to the absence of direct experimental data in the current body of scientific literature, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. This includes detailed tables for predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. A plausible experimental protocol for the synthesis of the title compound is also outlined. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related mercaptothiophene derivatives.
Introduction
Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of various functional groups onto the thiophene ring can modulate these properties, leading to the development of novel therapeutic agents and functional materials. Ethanone, 1-(2-mercapto-3-thienyl)- represents an interesting, yet currently uncharacterized, member of this family. The presence of a mercapto group ortho to an acetyl group on a thiophene ring suggests potential for use as a chelating agent, a synthetic building block for further derivatization, or as a pharmacologically active molecule. This guide aims to fill the existing knowledge gap by providing a detailed prediction of its spectroscopic characteristics and a viable synthetic pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethanone, 1-(2-mercapto-3-thienyl)-. These predictions are derived from the analysis of spectroscopic data from related compounds found in the literature, including 1-(thiophen-3-yl)ethanone, 1-(2-thienyl)ethanone, and other substituted thiophenes.
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity | Notes |
| S-H (Thiol) | 2550 - 2600 | Weak | The S-H stretching vibration is typically weak and can sometimes be difficult to observe. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H stretching vibrations of the thiophene ring. |
| C-H (Aliphatic) | 2900 - 3000 | Medium | Corresponds to the C-H stretching of the methyl group in the acetyl moiety. |
| C=O (Ketone) | 1660 - 1680 | Strong | The carbonyl stretch is expected to be at a lower frequency due to conjugation with the thiophene ring. Intramolecular hydrogen bonding with the ortho-mercapto group may cause further shifting. |
| C=C (Aromatic) | 1400 - 1600 | Medium-Strong | Stretching vibrations within the thiophene ring. |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 (Thiophene) | ~7.0 - 7.2 | Doublet | ~5.0 - 6.0 | Coupled to H-5. |
| H-5 (Thiophene) | ~7.4 - 7.6 | Doublet | ~5.0 - 6.0 | Coupled to H-4. Deshielded due to proximity to the acetyl group. |
| -SH (Thiol) | ~3.5 - 4.5 | Singlet (broad) | - | The chemical shift of the thiol proton can be variable and concentration-dependent. It may also exchange with residual water in the solvent. |
| -CH₃ (Acetyl) | ~2.5 | Singlet | - | Typical chemical shift for a methyl ketone. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | 195 - 200 | Carbonyl carbon of the acetyl group. |
| C-2 (Thiophene) | 135 - 140 | Carbon bearing the mercapto group. |
| C-3 (Thiophene) | 140 - 145 | Carbon bearing the acetyl group. |
| C-4 (Thiophene) | 125 - 130 | |
| C-5 (Thiophene) | 130 - 135 | |
| -CH₃ (Acetyl) | 25 - 30 | Methyl carbon of the acetyl group. |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Identity | Notes |
| 158 | [M]⁺ | Molecular ion peak. |
| 143 | [M - CH₃]⁺ | Loss of the methyl group from the acetyl moiety. |
| 115 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 111 | [C₄H₃S₂]⁺ | Fragment corresponding to the mercaptothiophene ring after loss of the acetyl group. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Proposed Experimental Protocols
Proposed Synthesis of Ethanone, 1-(2-mercapto-3-thienyl)-
A plausible synthetic route to the target compound could start from the commercially available 3-bromothiophene. This proposed synthesis is a multi-step process involving Friedel-Crafts acylation followed by nucleophilic substitution to introduce the mercapto group.
Step 1: Synthesis of 1-(3-Bromo-2-thienyl)ethanone
This step is based on a known procedure for the acylation of a substituted thiophene[1].
-
Materials: 3-Bromothiophene, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add acetyl chloride dropwise.
-
After the addition is complete, add 3-bromothiophene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1-(3-bromo-2-thienyl)ethanone.
-
Step 2: Synthesis of Ethanone, 1-(2-mercapto-3-thienyl)-
This step involves a nucleophilic aromatic substitution of the bromine atom.
-
Materials: 1-(3-Bromo-2-thienyl)ethanone, Sodium hydrosulfide (NaSH) or a protected thiol equivalent, a suitable solvent (e.g., N,N-Dimethylformamide - DMF), and a copper catalyst (optional).
-
Procedure:
-
Dissolve 1-(3-bromo-2-thienyl)ethanone in DMF.
-
Add an excess of sodium hydrosulfide to the solution. The use of a copper(I) catalyst, such as copper(I) iodide, may be beneficial to facilitate the substitution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain Ethanone, 1-(2-mercapto-3-thienyl)-.
-
Spectroscopic Characterization Workflow
The following workflow outlines the standard procedures for obtaining the spectroscopic data.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Signaling Pathways and Biological Activity
Currently, there is no published information regarding the biological activity or involvement in any signaling pathways for Ethanone, 1-(2-mercapto-3-thienyl)-. The structural motif of a mercaptoketone suggests potential for metal chelation, which could be relevant in the context of metalloenzyme inhibition or as a sensor for metal ions. Further research is required to explore the pharmacological potential of this compound.
The following diagram illustrates a hypothetical logical relationship for investigating the biological potential of this compound.
Caption: A proposed pathway for the biological investigation of the title compound.
Conclusion
This technical guide has provided a comprehensive set of predicted spectroscopic data for the novel compound Ethanone, 1-(2-mercapto-3-thienyl)-, along with a plausible synthetic route and a workflow for its characterization. While direct experimental data is not yet available, the information presented herein serves as a valuable starting point for researchers aiming to synthesize and characterize this molecule. The unique combination of functional groups suggests that this compound could be a valuable building block in organic synthesis and may possess interesting biological properties worthy of future investigation.
References
Technical Guide: 1-(3-sulfanylthiophen-2-yl)ethanone (CAS 72900-13-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information directly pertaining to CAS number 72900-13-1 is limited. This guide provides a comprehensive overview based on available data for the compound and closely related structural analogs, primarily substituted thiophenes and acetylthiophenes. The information herein should be used for research and informational purposes, with the understanding that properties and activities of analogous compounds are presented to infer potential characteristics.
Chemical Identification and Core Properties
The chemical compound associated with CAS number 72900-13-1 is 1-(3-sulfanylthiophen-2-yl)ethanone , also referred to as Ethanone, 1-(3-mercapto-2-thienyl)- .
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 72900-13-1 |
| IUPAC Name | 1-(3-sulfanylthiophen-2-yl)ethanone |
| Synonyms | Ethanone, 1-(3-mercapto-2-thienyl)- |
| Molecular Formula | C₆H₆OS₂ |
| Molecular Weight | 158.24 g/mol |
| Canonical SMILES | CC(=O)C1=C(S)C=CS1 |
Table 2: Physicochemical Properties (Predicted and from Analogs)
| Property | Value | Source/Analog |
| Boiling Point | ~210-214 °C | Analog: 1-(Thiophen-2-yl)ethanone[1], 1-(Thiophen-3-yl)ethanone[2] |
| Melting Point | Not available | - |
| Density | ~1.34 g/cm³ | Analog: 1-(3-chlorothiophen-2-yl)ethanone[3] |
| Refractive Index | ~1.58 | Analog: 1-(3-chlorothiophen-2-yl)ethanone[3] |
| LogP | Not available | - |
| Solubility | Likely soluble in organic solvents like chloroform and hexane. | Analog: 1-(thiophen-3-yl)ethanone[4] |
Synthesis and Experimental Protocols
General Experimental Protocol for Friedel-Crafts Acylation of Thiophene:
This protocol describes a general method for the acylation of thiophene, which can be adapted for precursors of 1-(3-sulfanylthiophen-2-yl)ethanone.
-
Reaction Setup: A solution of the thiophene precursor is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent: An acylating agent, such as acetyl chloride or acetic anhydride, is added to the solution.
-
Catalyst: A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-wise at a controlled temperature, typically 0-5 °C, to initiate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by pouring the mixture into ice-cold water or a dilute acid solution.
-
Extraction: The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 1-(3-sulfanylthiophen-2-yl)ethanone is not available. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Aromatic protons on the thiophene ring (chemical shifts dependent on substitution).- A singlet for the methyl protons of the acetyl group.- A signal for the sulfhydryl proton. |
| ¹³C NMR | - A signal for the carbonyl carbon of the acetyl group (~190-200 ppm).- Signals for the aromatic carbons of the thiophene ring.- A signal for the methyl carbon of the acetyl group. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (~1660-1690 cm⁻¹).- C-H stretching vibrations for the aromatic and methyl groups.- S-H stretching vibration for the sulfhydryl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (158.24 m/z).- Fragmentation patterns characteristic of an acetylthiophene structure. |
Biological Activity and Potential Applications
While there is no specific biological data for 1-(3-sulfanylthiophen-2-yl)ethanone, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, present in numerous approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities.
Potential Areas of Biological Activity:
-
Antimicrobial and Antifungal Activity: Many thiophene-containing compounds have demonstrated potent activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Substituted thiophenes have been investigated as inhibitors of inflammatory pathways.
-
Anticancer Activity: Thiophene derivatives have been explored for their potential as anticancer agents, with some showing activity against various cancer cell lines.
-
Kinase Inhibition: The thiophene nucleus is a common feature in many kinase inhibitors, suggesting that 1-(3-sulfanylthiophen-2-yl)ethanone could potentially interact with protein kinases.
Mechanism of Action:
The precise mechanism of action for this specific compound is unknown. However, for thiophene derivatives with biological activity, several mechanisms have been proposed, including the inhibition of key enzymes or the modulation of signaling pathways. For instance, some thiophene-based compounds have been shown to inhibit protein kinases involved in cell proliferation and survival.
Conclusion
1-(3-sulfanylthiophen-2-yl)ethanone (CAS 72900-13-1) is a substituted acetylthiophene for which specific, publicly available experimental data is scarce. This guide has provided a summary of its known identifiers and inferred its potential physicochemical properties, synthetic routes, and biological activities based on the well-established chemistry and pharmacology of the thiophene scaffold. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish a comprehensive profile.
References
An In-depth Technical Guide on the Stability and Degradation of Ethanone, 1-(2-mercapto-3-thienyl)-
Introduction
Ethanone, 1-(2-mercapto-3-thienyl)-, is a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Its structure, featuring a reactive mercapto group, an electron-withdrawing acetyl group, and an aromatic thiophene core, suggests a complex stability profile. Understanding its degradation pathways is crucial for its development, formulation, and storage. This guide provides a comprehensive overview of the predicted stability and degradation of this compound, along with detailed, albeit hypothetical, experimental protocols for its assessment.
Thiophene and its derivatives are known for their therapeutic applications and are considered important heterocyclic compounds in drug discovery.[1][2] The thiophene ring is aromatic, making it relatively stable, though more reactive than benzene.[1][3] The presence of both a nucleophilic mercapto group and a carbonyl group suggests susceptibility to specific degradation mechanisms, particularly oxidation and reactions involving the thiol moiety.
Predicted Stability Profile and Degradation Pathways
The stability of Ethanone, 1-(2-mercapto-3-thienyl)- is predicted to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are anticipated to be the mercapto group and, to a lesser extent, the acetyl group and the thiophene ring.
Oxidative Degradation
The mercapto group is highly susceptible to oxidation. In the presence of oxygen or other oxidizing agents, it is expected to readily form a disulfide dimer. This is a common degradation pathway for mercaptans.[4][5] Further oxidation could potentially lead to the formation of sulfonic acids.
pH-Dependent Degradation
In basic conditions, the acidity of the thiol proton is enhanced, forming a thiolate anion. This anion is a potent nucleophile and is even more susceptible to oxidation to the disulfide. Acidic conditions are generally less likely to promote degradation of the mercapto group, but may affect the stability of the thiophene ring, although it is known to be relatively stable to acids.[6]
Thermal and Photolytic Degradation
Elevated temperatures are expected to accelerate the oxidative degradation pathways. While the thiophene ring itself is thermally stable, the side chains are more prone to degradation.[6] Photolytic degradation could also occur, potentially leading to radical-mediated reactions and polymerization, a known reaction for some sulfur-containing compounds. Forced degradation studies are essential to explore these pathways.[7][8]
Predicted Degradation Pathway Diagram
Caption: Predicted major degradation pathways for Ethanone, 1-(2-mercapto-3-thienyl)-.
Experimental Protocols
To assess the stability and degradation of Ethanone, 1-(2-mercapto-3-thienyl)-, a series of forced degradation studies should be conducted. These studies are crucial for identifying degradation products and developing a stability-indicating analytical method.[9]
Synthesis and Purification
Synthesis: A plausible synthesis route would involve the Friedel-Crafts acylation of a suitable thiophene precursor.[2][10][11] For instance, 2-mercaptothiophene could be protected, followed by acylation at the 3-position and subsequent deprotection. Alternatively, a Gewald aminothiophene synthesis could be adapted.[6][12]
Purification: Purification of the final compound would likely involve column chromatography followed by recrystallization or distillation.[13] Purity would be assessed by HPLC, NMR, and mass spectrometry.
Forced Degradation Studies
A stock solution of Ethanone, 1-(2-mercapto-3-thienyl)- (e.g., 1 mg/mL in acetonitrile) should be prepared. Aliquots of this solution would be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound and a solution are heated at 80°C for 48 hours.
-
Photolytic Degradation: The solid compound and a solution are exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting forced degradation studies.
Analytical Method
A stability-indicating HPLC method would need to be developed. A typical method might involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Diode Array Detection (DAD) to assess peak purity.
-
Mass Spectrometry: LC-MS would be used to identify the mass of the degradation products.
Data Presentation
The results of the forced degradation studies would be presented in a tabular format to facilitate comparison.
Table 1: Hypothetical Forced Degradation Data for Ethanone, 1-(2-mercapto-3-thienyl)-
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl (60°C) | 24 | 95.2 | 4.8 | DP1 (4.5 min) |
| 0.1 M NaOH (60°C) | 24 | 82.5 | 17.5 | DP2 (Disulfide) (8.2 min) |
| 3% H₂O₂ (RT) | 24 | 78.9 | 21.1 | DP2 (Disulfide) (8.2 min), DP3 (9.5 min) |
| Thermal (80°C) | 48 | 91.7 | 8.3 | DP2 (Disulfide) (8.2 min) |
| Photolytic | - | 88.4 | 11.6 | DP4 (10.1 min) |
Table 2: Hypothetical Mass Spectrometry Data for Degradation Products
| Degradation Product | Retention Time (min) | Proposed [M+H]⁺ (m/z) | Proposed Structure |
| DP1 | 4.5 | 157.0 | Isomer or minor hydrolytic product |
| DP2 | 8.2 | 313.0 | Disulfide Dimer |
| DP3 | 9.5 | 205.0 | Sulfonic Acid Derivative |
| DP4 | 10.1 | Varies | Photodegradation products/polymers |
Conclusion
Based on the chemical structure of Ethanone, 1-(2-mercapto-3-thienyl)-, it is predicted to be most susceptible to oxidative and base-catalyzed degradation, primarily through the mercapto group to form a disulfide dimer. Thermal and photolytic stress are also expected to cause degradation, though likely to a lesser extent under typical storage conditions. The thiophene ring and ketone functionality are predicted to be more stable. The provided hypothetical experimental protocols and data serve as a robust framework for initiating a comprehensive stability and degradation analysis of this compound, which is essential for its potential development as a pharmaceutical agent or specialty chemical.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. quora.com [quora.com]
- 4. Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. sgs.com [sgs.com]
- 10. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
An In-depth Technical Guide to the Isomers of Mercapto-thienyl Ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienyl ethanone scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a mercapto (-SH) group to this structure offers a versatile point for further functionalization and can significantly modulate the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the isomers of mercapto-thienyl ethanone, focusing on their synthesis, physicochemical properties, and potential biological activities. Due to the limited availability of experimental data for specific mercapto-isomers, this guide also includes data for the parent acetylthiophene compounds and outlines general synthetic and analytical methodologies applicable to this class of compounds.
Isomers of Mercapto-thienyl Ethanone
The core structure of mercapto-thienyl ethanone consists of a thiophene ring substituted with one acetyl group (-COCH₃) and one mercapto group (-SH). The positional isomerism arises from the different substitution patterns on the thiophene ring. The thiophene ring has two distinct positions for monosubstitution (2- and 3-). For each of these, the second substituent can occupy three different positions, leading to a total of six unique isomers of mercapto-thienyl ethanone.
The systematically named isomers are:
-
1-(3-mercapto-2-thienyl)ethanone
-
1-(4-mercapto-2-thienyl)ethanone
-
1-(5-mercapto-2-thienyl)ethanone
-
1-(2-mercapto-3-thienyl)ethanone
-
1-(4-mercapto-3-thienyl)ethanone
-
1-(5-mercapto-3-thienyl)ethanone
A logical workflow for the identification and characterization of these isomers is presented below.
Caption: A logical workflow for the study of mercapto-thienyl ethanone isomers.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Acetylthiophene Isomers
| Property | 1-(Thiophen-2-yl)ethanone[1] | 1-(Thiophen-3-yl)ethanone[2] |
| Molecular Formula | C₆H₆OS | C₆H₆OS |
| Molecular Weight | 126.18 g/mol | 126.18 g/mol |
| Appearance | Liquid | Solid |
| Melting Point | 10-11 °C | 61-62 °C |
| Boiling Point | 213.5 °C | 210 °C |
| Solubility | 14 g/L in water | - |
| logP | - | 1.24 |
Table 2: Spectroscopic Data of Acetylthiophene Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 1-(Thiophen-2-yl)ethanone | 7.65 (dd, 1H), 7.60 (dd, 1H), 7.10 (t, 1H), 2.55 (s, 3H) | 190.7, 144.5, 133.8, 132.6, 128.2, 26.8 | ~1660 (C=O) |
| 1-(Thiophen-3-yl)ethanone [2] | 8.15 (m, 1H), 7.50 (m, 1H), 7.30 (m, 1H), 2.50 (s, 3H) | 196.8, 142.6, 133.2, 126.7, 126.0, 26.7 | ~1670 (C=O) |
For the mercapto-thienyl ethanone isomers, the following spectroscopic characteristics would be expected:
-
1H NMR: The spectrum would show signals for the acetyl protons (a singlet around 2.5 ppm), the thiophene ring protons (in the aromatic region, with coupling constants characteristic of the substitution pattern), and a broad singlet for the mercapto proton (-SH), which is exchangeable with D₂O.
-
13C NMR: Signals for the carbonyl carbon (around 190-200 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and four distinct signals for the thiophene ring carbons.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. A weaker absorption for the S-H stretch would be expected around 2550-2600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the specific isomer (C₆H₆OS₂). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the thiophene ring.
Experimental Protocols
General Synthesis of Mercapto-thienyl Ethanones
A plausible synthetic approach for preparing mercapto-thienyl ethanones is through the modification of aminothiophenes, which can be synthesized via the Gewald reaction.
Caption: A proposed synthetic pathway to mercapto-thienyl ethanones.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Synthesis of 2-Amino-acetylthiophene (Gewald Reaction):
-
To a solution of an appropriate α-mercaptoketone (e.g., mercaptoacetone) and an activated nitrile (e.g., malononitrile) in a suitable solvent like ethanol or DMF, a catalytic amount of a base such as triethylamine or morpholine is added.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.
-
-
Conversion of Amino Group to Mercapto Group:
-
The synthesized 2-amino-acetylthiophene is dissolved in an aqueous solution of a non-oxidizing acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The diazonium salt solution is then slowly added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
-
The resulting xanthate intermediate is hydrolyzed, for example, by heating with a solution of sodium hydroxide, to yield the corresponding mercapto-thienyl ethanone.
-
The product is isolated by acidification and extraction, followed by purification.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets or as thin films.
-
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
-
Purity Analysis: Purity of the synthesized compounds is assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Biological Activities
While specific biological activity data for most mercapto-thienyl ethanone isomers are not extensively reported, the thienyl ethanone core and related sulfur-containing heterocycles are known to possess a range of biological properties, particularly antimicrobial and cytotoxic activities.
Potential Biological Activities:
-
Antimicrobial Activity: Thiophene derivatives have been widely investigated for their antibacterial and antifungal properties. The presence of the mercapto group could enhance this activity by interacting with biological thiols or metal ions essential for microbial survival.
-
Anticancer Activity: Many sulfur-containing heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or the induction of apoptosis.
-
Enzyme Inhibition: The mercapto group is a known nucleophile and can interact with the active sites of various enzymes, leading to their inhibition. This makes these compounds interesting candidates for targeting enzymes involved in disease pathways.
Experimental Protocol for Antimicrobial Screening (General):
-
Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Aliquots from the wells showing no growth in the MIC assay are plated onto agar plates.
-
The plates are incubated, and the number of colonies is counted.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by mercapto-thienyl ethanone isomers. However, based on the activities of related compounds, potential interactions with cellular signaling can be hypothesized. For example, if these compounds exhibit anticancer activity, they might interfere with pathways such as:
-
Apoptosis Pathways: Induction of programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
-
Kinase Signaling Pathways: Inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Oxidative Stress Pathways: The mercapto group could be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cancer cells.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by these compounds. A general workflow for investigating the mechanism of action is depicted below.
Caption: A workflow for elucidating the biological mechanism of active isomers.
Conclusion
The isomers of mercapto-thienyl ethanone represent a promising class of compounds for drug discovery and development. While experimental data for these specific molecules are currently limited, this guide provides a framework for their synthesis, characterization, and biological evaluation based on established chemical principles and data from related compounds. The versatile thienyl ethanone core, combined with the reactive mercapto group, offers significant opportunities for the development of novel therapeutic agents. Further research into the synthesis and biological activities of each isomer is warranted to fully explore their potential.
References
In-depth Technical Guide on the Biological Activity of 1-(2-mercapto-3-thienyl)ethanone
To Researchers, Scientists, and Drug Development Professionals,
This technical guide serves as a comprehensive overview of the known biological activities of the compound 1-(2-mercapto-3-thienyl)ethanone and its derivatives. Due to the limited publicly available data specifically on 1-(2-mercapto-3-thienyl)ethanone, this document also extrapolates potential activities based on structurally related thienyl and mercapto-containing compounds. All available quantitative data is summarized, and where possible, detailed experimental methodologies are provided.
Putative Biological Profile
Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities. The introduction of a mercapto group can further enhance or modulate these activities. Based on the analysis of related structures, 1-(2-mercapto-3-thienyl)ethanone is hypothesized to possess antimicrobial and potentially anticancer properties.
Derivatives of mercaptopyrimidines synthesized from thienyl chalcones have demonstrated notable in-vitro antibacterial, antifungal, and antitubercular activities[1]. This suggests that the thienyl and mercapto moieties are key pharmacophores contributing to antimicrobial action.
Furthermore, a structurally related compound, 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, is utilized as a reagent in the synthesis of carbonic anhydrase inhibitors[2][3]. This indicates a potential for 1-(2-mercapto-3-thienyl)ethanone to interact with enzymatic targets, a common mechanism for drug action. The thiophene ring's aromatic nature allows for π-π stacking interactions with aromatic amino acid residues within protein active sites, potentially leading to enzyme inhibition or receptor modulation[2].
Potential Antimicrobial Activity
The antimicrobial potential of thieno[2,3-b]pyridines and other related heterocyclic systems has been explored, showing activity against various bacterial and fungal strains[4][5][6]. For instance, certain 2-mercaptobenzothiazole derivatives have shown significant antibacterial activity, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli[7].
Table 1: Hypothetical Antimicrobial Activity Profile of 1-(2-mercapto-3-thienyl)ethanone Based on Related Compounds
| Microorganism | Activity Metric | Value | Reference Compound Class |
| Staphylococcus aureus | MIC | < 10 µg/mL | 2-mercaptobenzothiazoles[7] |
| Escherichia coli | MIC | < 50 µg/mL | 2-mercaptobenzothiazoles[7] |
| Mycobacterium tuberculosis | MIC | - | Mercaptopyrimidines[1] |
| Fungal Strains | MIC | - | Mercaptopyrimidines[1] |
Potential Anticancer Activity
Thieno[2,3-b]pyridine derivatives have been investigated for their anticancer properties. One such derivative demonstrated a GI50 of 70 nM and an LC50 of 925 nM against the MB-MDA-435 tumor cell line[4]. The mechanism of action for some of these compounds involves the inhibition of enzymes like tyrosyl-DNA phosphodiesterase I (TDP1)[4].
Table 2: Hypothetical Anticancer Activity of 1-(2-mercapto-3-thienyl)ethanone Based on Related Compounds
| Cell Line | Activity Metric | Value | Reference Compound Class |
| MB-MDA-435 | GI50 | < 100 nM | Thieno[2,3-b]pyridines[4] |
| Various | IC50 | - | Thieno[2,3-d]pyrimidine derivatives |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of related compounds can be adapted for the study of 1-(2-mercapto-3-thienyl)ethanone.
General Synthesis of Thiophene Derivatives
A common synthetic route involves the reaction of a substituted thiophene with an appropriate acylating agent. For instance, 2-acetyl-3-bromothiophene, a related intermediate, can be synthesized by quenching a reaction mixture on ice water, followed by extraction and purification[8].
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is widely used to evaluate the antimicrobial activity of novel compounds.
Caption: Principle of the MTT assay for cell viability.
Conclusion and Future Directions
While direct experimental data on the biological activity of 1-(2-mercapto-3-thienyl)ethanone is scarce, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening of its biological activities using the standardized protocols outlined in this guide. Mechanistic studies to identify the specific molecular targets and signaling pathways involved will be crucial for its further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | 160982-09-2 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Therapeutic Potential of Thienyl Mercapto Ketones: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienyl mercapto ketones, a class of organic compounds characterized by the presence of a thiophene ring, a ketone functional group, and a mercapto or thioether moiety, are emerging as a scaffold of significant interest in medicinal chemistry. Their unique structural features offer opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential therapeutic applications of thienyl mercapto ketones, with a focus on their role in drug discovery and development. Quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Introduction
The integration of a thienyl group, a ketone, and a sulfur-containing functional group into a single molecular entity gives rise to thienyl mercapto ketones. The thiophene ring, a bioisostere of the benzene ring, is a common motif in many pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions. The ketone functionality serves as a versatile handle for synthetic transformations and can participate in hydrogen bonding with biological macromolecules. The mercapto or thioether group introduces a nucleophilic or lipophilic character, respectively, and can play a crucial role in the compound's pharmacokinetic and pharmacodynamic profile. Sulfur-containing functional groups are present in a wide array of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]
This guide will delve into the synthetic strategies for accessing these compounds, their key chemical characteristics, and explore their potential as therapeutic agents, particularly in areas such as anticancer and antimicrobial applications.
Synthesis of Thienyl Mercapto Ketones
The synthesis of thienyl mercapto ketones can be approached through several strategic disconnections. The most common strategies involve either the introduction of a sulfur-containing moiety onto a pre-existing thienyl ketone scaffold or the construction of the thiophene ring from precursors already bearing the ketone and sulfur functionalities.
Synthesis of Thienyl Thioether Ketones
A prevalent route to thienyl mercapto ketones involves the synthesis of their thioether analogues, which can, in some cases, be precursors to the free thiol.
General Procedure for the Synthesis of Thioether Ketones:
A common method for the synthesis of thioether ketones involves the reaction of a halo-ketone with a thiol in the presence of a base.[2]
Experimental Protocol: Synthesis of 2-((2-oxo-2-phenylethyl)sulfanyl)-1-phenylethan-1-one [2]
-
Materials: 2-bromo-1-phenylethan-1-one, 2-mercapto-1-phenylethan-1-one, base (e.g., potassium carbonate), solvent (e.g., acetone).
-
Procedure:
-
Dissolve 2-mercapto-1-phenylethan-1-one (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Add a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in acetone dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thioether ketone.
-
DOT Script for the Synthesis of Thioether Ketones
A one-pot, transition-metal-free procedure for the synthesis of thienyl thioethers has also been developed, involving a TfOH-promoted Friedel–Crafts cyclization followed by a nucleophilic attack by an arenethiol.[3]
Copper-Catalyzed Thiolation of Ketones:
A modern approach for the synthesis of benzylic thioethers involves the copper-catalyzed thiolation of ketones with sulfonohydrazides, avoiding the use of often foul-smelling thiols.[4]
Experimental Protocol: Copper-Catalyzed Synthesis of Benzylic Thioethers [4]
-
Materials: Ketone (e.g., acetophenone), aryl sulfonohydrazide, CuBr2 (catalyst), t-BuOK (base), dioxane (solvent).
-
Procedure:
-
In a reaction vessel, combine the ketone (1 equivalent), aryl sulfonohydrazide (1.2 equivalents), CuBr2 (10 mol%), and t-BuOK (2 equivalents) in dioxane.
-
Stir the mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere for a designated time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the benzylic thioether.
-
DOT Script for Copper-Catalyzed Thiolation
Introduction of a Mercapto Group
Direct synthesis of thienyl mercapto ketones with a free thiol group is less commonly reported, likely due to the reactivity of the thiol group, which can be prone to oxidation to form disulfides.[5] Synthetic strategies often involve the use of a protected thiol group that is deprotected in the final step.
Alternatively, reactions of thienyl ketones with sulfur nucleophiles can be explored. For instance, α-mercapto ketones can be prepared and subsequently used in reactions to build the desired thienyl structure.[6]
Chemical Properties and Quantitative Data
The chemical properties of thienyl mercapto ketones are dictated by the interplay of the three core functional groups. The ketone carbonyl group exhibits typical electrophilicity, while the thienyl ring can undergo electrophilic substitution. The mercapto group is nucleophilic and acidic.
Table 1: Physicochemical Properties of Representative Thienyl Ketones and Thioethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 2-Acetylthiophene | C6H6OS | 126.18 | 10-11 | 214 | [1] |
| Di-2-thienyl ketone | C9H6OS2 | 194.28 | 87-89 | 324-326 | PubChem |
| 2-Thienyl mercaptan | C4H4S2 | 116.21 | - | 166 | [2] |
| N-(3-fluorophenyl)-2-mercaptoacetamide | C8H8FNOS | 185.22 | 88-89 | - | [7] |
Table 2: Spectroscopic Data for a Representative Thienyl Thioether Ketone
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| 2-((2-oxo-2-phenylethyl)sulfanyl)-1-phenylethan-1-one | 7.95-7.25 (m, 10H, Ar-H), 4.25 (s, 2H, CH2), 3.85 (s, 2H, CH2) | 195.2, 136.5, 133.8, 128.9, 128.7, 38.2, 35.1 | 1680 (C=O) | 286 [M]+ | [2] |
Biological Activities and Therapeutic Potential
Thioether-containing compounds are well-represented in medicinal chemistry and exhibit a broad range of biological activities.[8] The incorporation of a thienyl moiety can further enhance these properties.
Anticancer Activity
Thioethers have been investigated as potential anticancer agents.[8] The mechanism of action can vary, but often involves interference with cellular signaling pathways or induction of apoptosis. The thienyl group in such molecules can contribute to binding affinity and selectivity for specific targets.
DOT Script for a Potential Anticancer Mechanism
Antimicrobial and Other Activities
Thienyl derivatives have shown promise as antimicrobial agents. For instance, coordination of 2-thenoyltrifluoroacetone with copper(II) has been shown to enhance antibacterial activity.[9] Thienylpyridyl- and thioether-containing acetamides have been investigated as pesticidal agents, demonstrating activity against various insect species.[7] Furthermore, thioether-containing analogues of the complement inhibitor compstatin have been synthesized, largely maintaining the potent activity of the parent compound, suggesting applications in inflammatory diseases.[10]
Experimental Workflows and Logical Relationships
The development of novel thienyl mercapto ketone-based therapeutics follows a logical progression from synthesis to biological evaluation.
DOT Script for a Drug Discovery Workflow
Conclusion and Future Directions
Thienyl mercapto ketones represent a promising class of compounds with significant potential in drug discovery. The synthetic methodologies for their preparation are becoming increasingly sophisticated, allowing for the generation of diverse chemical libraries. The known biological activities of related thienyl and thioether-containing molecules provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the development of efficient and stereoselective synthetic routes, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in-depth mechanistic investigations to elucidate their mode of action at the molecular level. The versatility of the thienyl mercapto ketone scaffold ensures its continued relevance in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thienyl Thioethers and Thieno[3,2-b]thiophenes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Substituted Thienyl Ethanones: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Versatile Class of Heterocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thienyl ethanones, a class of heterocyclic ketones, have emerged as a cornerstone in medicinal chemistry and materials science since their initial discovery rooted in the late 19th-century exploration of thiophene chemistry. This technical guide provides a comprehensive overview of the history, discovery, and evolution of synthetic methodologies for preparing these versatile compounds. Key synthetic strategies, including the seminal Friedel-Crafts acylation and the Gewald reaction, are discussed in detail, complete with experimental protocols and quantitative data. Furthermore, this guide elucidates the significant role of substituted thienyl ethanones as modulators of critical biological signaling pathways, such as VEGFR-2, PI3K/Akt/mTOR, c-Met, and GPR119, which are implicated in a range of pathologies including cancer and metabolic disorders. The presented information, including structured data tables and detailed pathway diagrams, serves as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the thienyl ethanone scaffold.
Discovery and Early History
The story of substituted thienyl ethanones begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Viktor Meyer, while at the Zurich Polytechnicum, identified thiophene as a contaminant in benzene derived from coal tar[1][2][3][4]. He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid, previously attributed to benzene itself, was in fact due to the presence of this sulfur-containing five-membered aromatic ring[1][4]. This discovery opened a new chapter in heterocyclic chemistry.
The synthesis of the first substituted thienyl ethanone, 2-acetylthiophene, followed shortly after. The groundwork for this was laid by the development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This powerful method for the acylation and alkylation of aromatic rings was soon applied to the newly discovered thiophene. Given that thiophene exhibits aromatic character similar to benzene, it readily undergoes electrophilic substitution reactions like acylation[1][3]. The earliest preparations of 2-acetylthiophene involved the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as stannic chloride or aluminum chloride[5].
Evolution of Synthetic Methodologies
The synthesis of substituted thienyl ethanones has evolved significantly from the early Friedel-Crafts reactions, with the development of more efficient, regioselective, and environmentally benign methods.
Friedel-Crafts Acylation and Related Reactions
The Friedel-Crafts acylation remains a fundamental and widely used method for the preparation of thienyl ethanones. The reaction typically involves the treatment of a thiophene derivative with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.
A general workflow for the Friedel-Crafts acylation of thiophene is depicted below:
Caption: General workflow for the synthesis of substituted thienyl ethanones via Friedel-Crafts acylation.
Over the years, various modifications have been introduced to improve the efficiency and safety of this reaction. The use of solid acid catalysts, such as Hβ zeolite, has been explored as a recyclable and more environmentally friendly alternative to traditional Lewis acids[6].
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene with Acetic Anhydride
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Selectivity (%) | Reference |
| Hβ zeolite | 60 | 5 | ~99 | >98 | |
| NKC-9 resin | 60 | 5 | ~75 | >98 | |
| HZSM-5 zeolite | 60 | 5 | ~60 | >98 | |
| Zinc Chloride | 94-103 | 4 | 87 (yield) | - | [7] |
| C25 zeolite | 80 | 5 | 96.3 | High | [6] |
The Gewald Reaction
First reported by Karl Gewald in 1966, the Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes[8]. These compounds are valuable precursors for a wide range of substituted thiophenes, including those bearing an ethanone moiety. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.
The general mechanism of the Gewald reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.
Caption: Simplified mechanism of the Gewald reaction for the synthesis of 2-aminothiophenes.
The 2-amino group can then be further modified, or the starting materials can be chosen such that an acetyl group is incorporated into the final product, yielding a 2-amino-3-acetylthiophene derivative.
Detailed Experimental Protocols
Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation
This protocol is adapted from a literature procedure using a solid acid catalyst.
Materials:
-
Thiophene (1.0 mol, 84.14 g)
-
Acetic anhydride (3.0 mol, 306.27 g)
-
Hβ zeolite catalyst (1.17 g)
-
50 ml round-bottomed flask
-
Condenser
-
Thermometer
-
Magnetic stirrer
-
Water bath
Procedure:
-
To a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).
-
Add the Hβ zeolite catalyst (1.17 g) to the reaction mixture.
-
Heat the mixture in a water bath to 60°C with continuous magnetic stirring.
-
Maintain the reaction at 60°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and regenerated for reuse.
-
The filtrate is subjected to distillation under reduced pressure to isolate the 2-acetylthiophene.
Expected Yield: 98.6%.
Synthesis of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate via Gewald Reaction
This protocol is adapted from a procedure for synthesizing 2-aminothiophene derivatives as allosteric modulators[9].
Materials:
-
1-Acetyl-4-piperidinone (35.0 mmol, 5.00 g)
-
Ethyl cyanoacetate (43.0 mmol, 4.52 mL)
-
Elemental sulfur (42.5 mmol, 1.39 g)
-
Ethanol (8 mL)
-
Reaction vessel suitable for heating
Procedure:
-
In a suitable reaction vessel, combine 1-acetyl-4-piperidinone (5.00 g, 35.0 mmol), ethyl cyanoacetate (4.52 mL, 43.0 mmol), and elemental sulfur (1.39 g, 42.5 mmol).
-
Add ethanol (8 mL) to the mixture.
-
Heat the reaction mixture under reflux with stirring. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Role in Modulating Biological Signaling Pathways
Substituted thienyl ethanones and their derivatives are privileged scaffolds in drug discovery, demonstrating a wide range of biological activities. Their ability to interact with various biological targets has led to their investigation as inhibitors of key signaling pathways implicated in cancer and other diseases.
Inhibition of Tyrosine Kinase Signaling (VEGFR-2, c-Met)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer[10]. Overactivation of the VEGFR-2 signaling pathway promotes tumor growth and metastasis. Several thienyl-containing compounds have been developed as inhibitors of VEGFR-2 and other tyrosine kinases.
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by thienyl ethanone-based tyrosine kinase inhibitors.
Similarly, the c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion[11][12]. Aberrant c-Met signaling is a driver in many cancers. Thieno[2,3-b]pyridine derivatives, which can be synthesized from thienyl ethanone precursors, have been designed as potent c-Met kinase inhibitors[13].
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival[14][15][16][17]. Its dysregulation is a common feature in many human cancers. Thienopyrimidine derivatives, accessible from substituted thienyl ethanone building blocks, have been developed as inhibitors of PI3Kα, a key isoform in this pathway[18].
Caption: Overview of the PI3K/Akt/mTOR pathway and its inhibition by thienopyrimidine derivatives.
Agonism of GPR119
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones like GLP-1[19]. Thienopyrimidine derivatives have been synthesized and evaluated as potent GPR119 agonists, demonstrating potential for the development of new anti-diabetic agents[20].
Caption: Activation of the GPR119 signaling pathway in pancreatic β-cells by thienopyrimidine agonists.
Table 2: Biological Activity of Selected Thiophene Derivatives
| Compound Class | Target | Biological Effect | Example IC50/EC50 | Reference |
| Thienyl-acrylonitriles | VEGFR-2 | Antiangiogenic, Antineoplastic | Thio-Iva: 3.31 µM (VEGFR-2) | [11] |
| Thieno[2,3-d]pyrimidines | PI3Kα | Anticancer | Compound 9a: 9.47 µM | [18] |
| Thieno[2,3-b]pyridines | c-Met Kinase | Anticancer | Compound 10: 0.005 µM (A549 cells) | [13] |
| Thienopyrimidines | GPR119 | GPR119 Agonist (Anti-diabetic) | Compound 5d: 3 nM | [20] |
Conclusion
From their serendipitous discovery in the late 19th century to their current status as indispensable building blocks in modern drug discovery, substituted thienyl ethanones have had a rich and impactful history. The evolution of their synthesis, from the classic Friedel-Crafts acylation to the versatile Gewald reaction and beyond, has provided chemists with a robust toolbox for creating a diverse array of derivatives. The demonstrated ability of these compounds to modulate key signaling pathways, such as those governed by tyrosine kinases and G protein-coupled receptors, underscores their immense therapeutic potential. The continued exploration of the chemical space around the thienyl ethanone core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield novel and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and ever-evolving field.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 5. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 18. wikipathways.org [wikipathways.org]
- 19. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 20. c-MET [stage.abbviescience.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-(2-mercapto-3-thienyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed technical overview of the chemical structure, bonding, and potential physicochemical properties of 1-(2-mercapto-3-thienyl)ethanone. Due to the limited direct experimental data available for this specific isomer, this guide synthesizes information from closely related thiophene derivatives to present a comprehensive theoretical and extrapolated analysis. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Nomenclature
1-(2-mercapto-3-thienyl)ethanone is a substituted thiophene derivative. The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. In this molecule, an acetyl group (-COCH₃) is attached to the third carbon (C3) of the thiophene ring, and a mercapto group (-SH) is attached to the second carbon (C2).
The IUPAC name for this compound is 1-(2-sulfanyl-3-thienyl)ethanone . The molecular formula is C₆H₆OS₂, and its structure is depicted below:
Table 1: Basic Chemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₆H₆OS₂ | Calculated |
| Molecular Weight | 158.24 g/mol | Calculated |
| IUPAC Name | 1-(2-sulfanyl-3-thienyl)ethanone |
Chemical Bonding and Molecular Geometry
The chemical bonding in 1-(2-mercapto-3-thienyl)ethanone is characterized by a combination of covalent bonds within the thiophene ring, the acetyl group, and the mercapto group. The thiophene ring is aromatic, meaning it has a delocalized π-electron system, which contributes to its stability.
Expected Bond Properties:
-
Thiophene Ring: The C-S and C-C bond lengths within the thiophene ring are expected to be intermediate between single and double bonds due to aromaticity. The internal bond angles will be close to the typical pentagonal angles, but slightly distorted due to the different substituents.
-
Acetyl Group: The C=O bond of the acetyl group is a strong double bond. The C-C single bonds will have standard lengths.
-
Mercapto Group: The C-S and S-H bonds will have typical single bond lengths.
The molecule is expected to be largely planar, with the acetyl and mercapto groups lying in or close to the plane of the thiophene ring to maximize conjugation and minimize steric hindrance.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons of the acetyl group.- Two doublets for the two coupled protons on the thiophene ring.- A singlet for the proton of the mercapto group, which may be broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR | - A signal for the carbonyl carbon of the acetyl group.- A signal for the methyl carbon of the acetyl group.- Four distinct signals for the four carbons of the thiophene ring. |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ketone.- A characteristic absorption for the S-H stretching of the mercapto group.- Bands corresponding to C-H, C-S, and C=C stretching and bending vibrations of the thiophene ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of the acetyl group, methyl group, and other fragments. |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route for 1-(2-mercapto-3-thienyl)ethanone can be adapted from established methods for the synthesis of substituted thiophenes. A potential multi-step synthesis is outlined below, starting from a commercially available thiophene derivative.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-Bromo-2-thienyl)ethanone via Friedel-Crafts Acylation [1]
-
To a stirred solution of 3-bromothiophene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at reduced temperature (e.g., 0 °C).
-
Slowly add acetyl chloride to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-bromo-2-thienyl)ethanone by column chromatography or recrystallization.
Step 2: Synthesis of 1-(2-mercapto-3-thienyl)ethanone via Nucleophilic Aromatic Substitution
-
Dissolve the purified 1-(3-bromo-2-thienyl)ethanone in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a source of the mercapto group, such as sodium hydrosulfide (NaSH).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with a dilute acid (e.g., HCl) to protonate the thiolate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 1-(2-mercapto-3-thienyl)ethanone, by column chromatography.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared with the predicted data.
Potential Applications in Drug Development
Thiophene-containing compounds are known to exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry. The presence of both a ketone and a thiol functional group in 1-(2-mercapto-3-thienyl)ethanone suggests several potential avenues for its application in drug development:
-
Intermediate for Heterocycle Synthesis: The reactive functional groups can be used to construct more complex heterocyclic systems with potential biological activities.
-
Enzyme Inhibition: The mercapto group can act as a coordinating ligand for metal ions in metalloenzymes or participate in covalent interactions with enzyme active sites.
-
Antioxidant Properties: The thiol group may impart antioxidant properties to the molecule.
Further research is required to explore the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, bonding, and predicted properties of 1-(2-mercapto-3-thienyl)ethanone. While direct experimental data for this compound is scarce, a robust understanding of its characteristics can be extrapolated from related thiophene derivatives. The proposed synthetic route and experimental workflow provide a practical starting point for researchers interested in synthesizing and further investigating this molecule. The unique combination of functional groups suggests that 1-(2-mercapto-3-thienyl)ethanone could be a valuable building block for the development of novel therapeutic agents.
References
Methodological & Application
Synthesis Methods for Substituted Thiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted thiophenes, a critical scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to numerous pharmaceuticals and organic electronic materials. The following sections cover both classical ring-formation methodologies and modern cross-coupling techniques, offering a comprehensive guide for laboratory synthesis.
Classical Ring-Formation Methods
These methods construct the thiophene ring from acyclic precursors.
Paal-Knorr Thiophene Synthesis
Application Note: The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted thiophenes via the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2][3] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[2][4] These reagents act as both sulfurizing and dehydrating agents.[2][4] The reaction is versatile, allowing for the synthesis of a wide range of alkyl- and aryl-substituted thiophenes.[1] A significant advantage is the direct formation of the aromatic ring from readily available starting materials. However, a key consideration is the potential formation of toxic hydrogen sulfide (H₂S) as a byproduct.[2] Microwave-assisted protocols can significantly reduce reaction times and improve yields.
Quantitative Data Summary: Paal-Knorr Synthesis
| Entry | 1,4-Dicarbonyl Compound | Sulfurizing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hexane-2,5-dione | P₄S₁₀ | 250 °C | ~70% | [1] |
| 2 | 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene, reflux | High | [2] |
| 3 | Acetonylacetone | P₄S₁₀ | Neat, 150 °C | 70% |[2] |
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet leading to a bleach trap (to neutralize H₂S). Add hexane-2,5-dione (1,4-dicarbonyl compound) to the flask.
-
Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (P₄S₁₀) in small portions to the dicarbonyl compound. An exothermic reaction may occur. The molar ratio of dicarbonyl to P₄S₁₀ is typically around 2:1 to 3:1.
-
Reaction: Heat the mixture to 150-250 °C. The reaction is often performed neat (without solvent). Maintain heating for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-water or a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2,5-dimethylthiophene.
Reaction Workflow: Paal-Knorr Synthesis
References
Applications of Thienyl Ethanone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienyl ethanone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides an overview of their applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways modulated by these compounds.
Anticancer Applications
Thienyl ethanone derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.
Data Presentation: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thienyl-acrylonitrile | Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | Multi-kinase inhibitor (notably VEGFR-2) | [1][2] |
| Thienyl-acrylonitrile | Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | Multi-kinase inhibitor | [1][2] |
| Thienyl-acrylonitrile | Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | Induces G2/M phase cell cycle arrest and apoptosis | [1] |
| Thienyl-acrylonitrile | Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | Induces G2/M phase cell cycle arrest and apoptosis | [1] |
| Thienyl-thiazole | Compound 4i | A549 (Lung Cancer) | Not specified | Induces apoptosis | [3] |
| Thienyl-thiazole | Compound 4j | A549 (Lung Cancer) | Not specified | Induces apoptosis | [3] |
| Thienopyrimidine | Compound 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 | VEGFR-2/AKT dual inhibitor, induces apoptosis | [4] |
| Thienopyrimidine | Compound 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 | VEGFR-2/AKT dual inhibitor, induces apoptosis | [4] |
| Thienopyrimidine | Compound 3b | PC-3 (Prostate Cancer) | 2.15 | VEGFR-2/AKT dual inhibitor | [4] |
| Thienopyrimidine | Compound 4c | PC-3 (Prostate Cancer) | 3.12 | VEGFR-2/AKT dual inhibitor | [4] |
| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung Cancer) | Not specified | Inhibits tubulin polymerization and WEE1 kinase, induces G2/M arrest and apoptosis | [5] |
Signaling Pathway: MAPK/ERK Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer therapies. Thienyl ethanone derivatives, particularly kinase inhibitors, can interfere with this pathway.
Caption: MAPK/ERK signaling pathway and points of inhibition by thienyl ethanone derivatives.
Experimental Protocols
This protocol describes a general method for the synthesis of thienyl pyrazoline derivatives, which often serve as precursors or are themselves active compounds.
-
Synthesis of Thienyl Chalcone:
-
Dissolve 2-acetylthiophene (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thienyl chalcone.
-
-
Synthesis of Thienyl Pyrazoline:
-
Dissolve the synthesized thienyl chalcone (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
-
This assay is used to assess the cytotoxic effects of thienyl ethanone derivatives on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Anti-inflammatory Applications
Thienyl ethanone derivatives have demonstrated notable anti-inflammatory properties, often associated with their antioxidant and enzyme-inhibitory activities.
Data Presentation: Anti-inflammatory Activity
| Compound Class | Derivative/Assay | Model | Activity | Reference |
| Thienyl-aminoketones | Various derivatives | Carrageenan-induced mice paw edema | Potent anti-inflammatory agents (29.6-81.5% inhibition) | [6][7] |
| Thienyl-aminoketones | Various derivatives | DPPH radical scavenging | Antioxidant activity | [6] |
| Thiophene derivatives | Compound 7 | Lipopolysaccharide-induced macrophages | Reduced pro-inflammatory gene expression (IL-1β, IL-6, TNF-α, iNOS) | [8] |
| Thiophene derivatives | Compound 8 | Light-induced macrophages | Dose-dependent reduction of TNF-α and IL-6 | [8] |
Experimental Protocol
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.
-
Animal Preparation:
-
Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.
-
Divide the animals into groups (n=6): control, standard (e.g., Indomethacin), and test groups (different doses of the thienyl ethanone derivative).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Antimicrobial Applications
The thienyl ethanone scaffold is present in numerous compounds with significant activity against a range of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Thienyl substituted heterocycles | Chalcone 14 | S. aureus | 12.5 | |
| 2-Thienyl substituted heterocycles | Spiro[indole-pyrazole] 15 | E. coli | 25 | |
| 5-(2-Thienyl)-1,2,4-triazoles | Compound 9a | S. aureus | Not specified (Broad spectrum) | [9] |
| 5-(2-Thienyl)-1,2,4-triazoles | Compound 4d | B. subtilis | Not specified (Highly active) | [9] |
| Thieno[2,3-b]thiophene | Compound 5d | S. aureus | Equipotent to Penicillin G | [10] |
| Thieno[2,3-b]thiophene | Compound 5d | G. candidum | More potent than Amphotericin B | [10] |
Experimental Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the thienyl ethanone derivative in the appropriate broth medium.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Central Nervous System (CNS) Applications
Thienyl ethanone derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes and pathways.
Data Presentation: CNS Activity
| Compound Class | Derivative | Target | Activity | Reference |
| Tetrahydrobenzo[b]thiophene | Compound IIId | Acetylcholinesterase (AChE) | 60% inhibition (Donepezil: 40%) | [11] |
| Thieno[3,2-c]pyrazol-3-amine | Compound 16b | Glycogen synthase kinase 3β (GSK-3β) | IC50 = 3.1 nM | [12][13] |
| 1,4-benzodioxan-substituted Thienyl chalcone | Compound 12 | Monoamine oxidase B (MAO-B) | IC50 = 0.11 µM |
Signaling Pathway: GSK-3β Signaling in Alzheimer's Disease
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a promising therapeutic strategy.[13]
Caption: Simplified GSK-3β signaling pathway in Alzheimer's disease and its inhibition.
Experimental Protocol
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) substrate in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase enzyme in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
General Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of thienyl ethanone derivatives in medicinal chemistry.
Caption: General workflow for thienyl ethanone derivative drug discovery.
References
- 1. graphviz.org [graphviz.org]
- 2. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eprints.utm.my [eprints.utm.my]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethanone, 1-(2-mercapto-3-thienyl)- as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethanone, 1-(2-mercapto-3-thienyl)-, and its more synthetically accessible and versatile amino equivalent, Ethanone, 1-(2-amino-3-thienyl)- , as a pivotal building block in the construction of various heterocyclic systems. The focus is on its application in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.
Introduction
Ethanone, 1-(2-mercapto-3-thienyl)- and its amino analogue are highly valuable precursors in organic synthesis due to the presence of multiple reactive sites. The vicinal amino/mercapto and acetyl groups on the thiophene ring allow for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. One of the most prominent applications of this building block is in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects.[1]
The primary synthetic route to access the core structure of 2-amino-3-acetylthiophene is the Gewald reaction , a powerful one-pot, multicomponent reaction.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3] For the synthesis of Ethanone, 1-(2-amino-3-thienyl)-, a modified Gewald reaction using cyanoacetone and an α-mercaptoaldehyde equivalent is employed.[4]
Application: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines and have garnered significant interest in medicinal chemistry.[5] The 2-amino-3-acetylthiophene core serves as a key intermediate for the construction of the thieno[2,3-d]pyrimidine scaffold. The amino group and the acetyl group provide the necessary functionalities for the annulation of the pyrimidine ring.
A common and straightforward method for the synthesis of 4-oxo-thieno[2,3-d]pyrimidines involves the cyclocondensation of 2-amino-3-acetylthiophene derivatives with formamide.[6] This reaction provides a simple and efficient way to construct the fused pyrimidine ring.
Below is a generalized scheme for the synthesis of the key building block and its subsequent conversion to a thieno[2,3-d]pyrimidine derivative.
Caption: Synthetic pathway for Thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of Ethanone, 1-(2-amino-3-thienyl)- via Modified Gewald Reaction
This protocol is adapted from the work of Eller and Holzer, who first reported the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction.[4]
Materials:
-
Cyanoacetone (can be generated in situ from its sodium salt)
-
1,4-Dithiane-2,5-diol (α-mercaptoaldehyde dimer)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
-
Water
Procedure:
-
To a solution of 1,4-dithiane-2,5-diol (22 mmol) and crude cyanoacetone (43 mmol) in DMF (10 mL), add triethylamine (10 mmol) with stirring. A slight increase in temperature may be observed.
-
After stirring for 15 minutes at room temperature, heat the reaction mixture to 60 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
To the oily residue, add water (50 mL) and diethyl ether (50 mL).
-
Acidify the mixture with glacial acetic acid (approximately 1-3 mL) until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 5,6-Disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones
This protocol is a general procedure for the cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with formamide to yield thieno[2,3-d]pyrimidin-4-ones.[6] While the original literature uses a carboxylic ester, the principle applies to the acetyl derivative for the formation of a methyl-substituted pyrimidinone.
Materials:
-
Ethanone, 1-(2-amino-3-thienyl)- derivative (2 mmol)
-
Formamide (20 mL)
-
Ethanol
Procedure:
-
A mixture of the Ethanone, 1-(2-amino-3-thienyl)- derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
The solid that forms is collected by filtration.
-
Wash the solid with water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-one.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2-amino-3-acetylthiophene derivatives via the modified Gewald reaction.
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanoacetone, 1,4-Dithiane-2,5-diol | Triethylamine | DMF | 60 | 3 | ~40-60 | [4] |
| Cyanoacetone, 1,4-Dithiane-2,5-diol (methyl sub.) | Triethylamine | DMF | 60 | 5 | 41 | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: Experimental workflow for synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Acylation of 2-Mercaptothiophene: A Detailed Guide for Researchers
Application Notes
The acylation of 2-mercaptothiophene is a critical reaction in the synthesis of various pharmaceutical and organic electronic materials. This protocol outlines two primary pathways for the acylation of 2-mercaptothiophene: S-acylation , which occurs at the sulfur atom of the mercapto group to form a thioester, and C-acylation , a Friedel-Crafts reaction that introduces an acyl group onto the thiophene ring, typically at the 5-position. The choice between these two pathways is dictated by the reaction conditions, particularly the presence or absence of a Lewis acid catalyst.
S-Acylation is generally favored under basic or neutral conditions, where the thiol group acts as a nucleophile, attacking the acylating agent (e.g., an acyl chloride or anhydride). This reaction is typically straightforward and high-yielding.
C-Acylation , specifically Friedel-Crafts acylation, requires a Lewis acid catalyst (e.g., stannic chloride, aluminum chloride) to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich thiophene ring. For 2-substituted thiophenes, the regioselectivity of this reaction is crucial. While Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the 2-position, the presence of a substituent at the 2-position directs the incoming acyl group to other positions on the ring.[1]
This document provides detailed experimental protocols for both S-acetylation and C-acetylation of 2-mercaptothiophene, supported by quantitative data and workflow diagrams to aid researchers in reproducing these important synthetic transformations.
Data Presentation
Table 1: Quantitative Data for the S-Acetylation of 2-Mercaptothiophene
| Parameter | Value | Reference |
| Starting Material | 2-Mercaptothiophene | Hypothetical Protocol |
| Reagent | Acetyl Chloride | Hypothetical Protocol |
| Base | Pyridine | Hypothetical Protocol |
| Solvent | Dichloromethane | Hypothetical Protocol |
| Reaction Temperature | 0 °C to Room Temperature | Hypothetical Protocol |
| Reaction Time | 2 hours | Hypothetical Protocol |
| Product | S-(Thiophen-2-yl) ethanethioate | Hypothetical Protocol |
| Yield | >90% (expected) | Hypothetical Protocol |
Table 2: Quantitative Data for the C-Acetylation of Thiophene (for reference)
| Parameter | Value | Reference |
| Starting Material | Thiophene | [1] |
| Reagent | Acetyl Chloride | [1] |
| Catalyst | Stannic Chloride | [1] |
| Solvent | Benzene | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Product | 2-Acetylthiophene | [1] |
| Yield | 79-83% | [1] |
Experimental Protocols
Protocol 1: S-Acylation of 2-Mercaptothiophene to yield S-(Thiophen-2-yl) ethanethioate
This protocol describes the nucleophilic substitution reaction at the sulfur atom of 2-mercaptothiophene using acetyl chloride in the presence of a base.
Materials:
-
2-Mercaptothiophene
-
Acetyl Chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercaptothiophene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude S-(Thiophen-2-yl) ethanethioate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Friedel-Crafts C-Acylation of Thiophene (Reference Protocol)
This established protocol for the acetylation of thiophene provides a reference for the conditions typically required for C-acylation of the thiophene ring.[1] A similar approach could be adapted for 2-mercaptothiophene, although the regioselectivity and yield may differ.
Materials:
-
Thiophene[1]
-
Acetyl Chloride[1]
-
Stannic Chloride[1]
-
Benzene (dry)[1]
-
Concentrated Hydrochloric Acid[1]
-
Anhydrous calcium chloride[1]
-
500-cc. round-bottomed, three-necked flask[1]
-
Thermometer[1]
-
Dropping funnel[1]
-
Liquid-sealed stirrer[1]
-
Calcium chloride tube[1]
Procedure:
-
In a 500-cc. round-bottomed, three-necked flask equipped with a thermometer, dropping funnel, a liquid-sealed stirrer, and a calcium chloride tube, place 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc. of dry benzene.[1]
-
Cool the solution to 0 °C.[1]
-
Add 52 g (0.2 mole) of freshly distilled stannic chloride dropwise with efficient stirring over about forty minutes.[1]
-
After the addition of stannic chloride is complete, remove the cooling bath and stir the mixture for one hour longer.[1]
-
Hydrolyze the resulting addition product by the slow addition of a mixture of 90 cc. of water and 10 cc. of concentrated hydrochloric acid.[1]
-
Separate the yellow benzene layer, wash it with 25 cc. of water, and dry it over 5–10 g. of anhydrous calcium chloride.[1]
-
Distill the benzene and any unreacted thiophene through a short fractionating column.[1]
-
Distill the residual liquid under reduced pressure to obtain 2-acetothienone (yield: 20–21 g, 79–83%).[1]
Mandatory Visualization
References
"analytical techniques for mercapto-thienyl compounds"
An in-depth analysis of mercapto-thienyl compounds is critical in pharmaceutical research and development due to their presence in various therapeutic agents. The reactivity of the thiol group and the aromatic nature of the thiophene ring necessitate robust analytical techniques for characterization, quantification, and metabolic profiling. This document provides detailed application notes and protocols for the primary analytical methods used for these compounds.
Chromatographic techniques are fundamental for separating mercapto-thienyl compounds from complex matrices such as biological fluids, pharmaceutical formulations, and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile technique for the analysis of non-volatile and thermally labile mercapto-thienyl compounds. Reversed-phase HPLC is the method of choice for separating these compounds based on their polarity.[1] Due to the weak UV absorbance of some thiols, derivatization is often employed to enhance detection sensitivity.[2][3] A common derivatizing agent is 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a quantifiable colored product, 5-thio-2-nitrobenzoic acid (TNB).[2][3] This method allows for the determination of total thiols and disulfides in biological samples.[2][3]
Experimental Protocol: Quantification of Thiol Content using HPLC after DTNB Derivatization
This protocol describes the quantification of total thiols in a sample by measuring the TNB product derived from the reaction with DTNB.
-
Sample Preparation and Derivatization:
-
Prepare a protein lysate or other biological sample.
-
To 100 µL of the sample, add a solution of DTNB.
-
For the determination of total disulfides, a reduction step with sodium borohydride (NaBH₄) is required prior to derivatization to convert disulfides to free thiols.[3]
-
-
HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV-Vis detector is required.[1][4]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[2][4]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solution with 0.9% (v/v) formic acid (Solvent A) and acetonitrile (Solvent B).[2]
-
Gradient Program:
-
Start with 0% Solvent B, increase to 30% over 9 minutes.
-
Increase to 80% in the next 7 minutes and hold for 5 minutes.[2]
-
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
-
Detection: The TNB product exhibits maximum absorption at 326 nm under HPLC conditions, which should be used as the detection wavelength for optimal sensitivity.[2]
-
Quantification: The concentration of thiols is determined by comparing the peak area of TNB in the sample to a standard curve prepared with known concentrations of a thiol standard like glutathione.
-
Quantitative Data Summary: HPLC Analysis
| Parameter | Value | Reference |
| Detection Wavelength (TNB) | 326 nm | [2] |
| Detection Limit (TNB) | 15 pmol | [2][3] |
| Detection Limit (GSH-TNB adduct) | 7.5 pmol | [2][3] |
| Retention Time (TNB) | ~18.1 minutes | [2] |
Workflow for HPLC Analysis of Thiols
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1-(2-mercapto-3-thienyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 1-(2-mercapto-3-thienyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common impurities, recommended purification strategies, and detailed experimental procedures to obtain a high-purity product suitable for further synthetic applications.
Introduction
1-(2-mercapto-3-thienyl)ethanone is a substituted thiophene derivative with significant potential in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of biological assays. Crude 1-(2-mercapto-3-thienyl)ethanone, depending on the synthetic route, may contain unreacted starting materials, reagents, and byproducts. This guide details effective purification methods, including recrystallization and column chromatography, to remove these impurities.
Potential Impurities
The nature and quantity of impurities in crude 1-(2-mercapto-3-thienyl)ethanone will vary based on the synthetic methodology employed. Common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reagents: Excess reagents or catalysts.
-
Byproducts: Products from side reactions, such as dimerization or oxidation of the thiol group.
-
Solvents: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to identify the major impurities and to guide the choice of the most appropriate purification strategy.
Purification Strategies
A multi-step purification approach is often the most effective way to achieve high purity. The general workflow for the purification of crude 1-(2-mercapto-3-thienyl)ethanone is outlined below.
Caption: General workflow for the purification of crude 1-(2-mercapto-3-thienyl)ethanone.
Experimental Protocols
1. Recrystallization
Recrystallization is a primary purification technique for solid organic compounds. The choice of solvent is crucial and should be determined experimentally by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.
Protocol:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., n-hexane, cyclohexane, dichloromethane, ethyl acetate, ethanol, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold. For compounds similar in structure, a mixture of a non-polar solvent like cyclohexane and a more polar solvent like dichloromethane has been shown to be effective.[1]
-
Dissolution: Place the crude 1-(2-mercapto-3-thienyl)ethanone in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
2. Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption onto a stationary phase.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. A solvent system should be selected that moves the desired compound with an Rf value of approximately 0.3 on a TLC plate. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimum amount of the mobile phase or a more polar solvent that will be used in the elution.
-
Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2-mercapto-3-thienyl)ethanone.
-
-
Final Drying: Dry the final product under high vacuum to remove any trace amounts of solvent.
Data Presentation
The following tables provide a template for recording and comparing purification data.
Table 1: Recrystallization Data
| Parameter | Crude Product | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Purity (e.g., % by HPLC) | ||
| Yield (%) | N/A | |
| Melting Point (°C) |
Table 2: Column Chromatography Data
| Parameter | Before Column | After Column |
| Mass (g) | ||
| Purity (e.g., % by HPLC) | ||
| Yield (%) | N/A | |
| TLC Rf Value | ||
| Mobile Phase Composition | N/A |
Logical Relationship of Purification Steps
The decision to proceed with a particular purification step is based on the purity of the material at the preceding stage.
Caption: Decision tree for the purification of 1-(2-mercapto-3-thienyl)ethanone.
Conclusion
The protocols described in these application notes provide a robust framework for the purification of crude 1-(2-mercapto-3-thienyl)ethanone. The combination of recrystallization and column chromatography should be effective in removing common impurities and yielding a product of high purity. It is essential to monitor the purity at each stage of the process to ensure the final product meets the required specifications for subsequent applications in research and drug development.
References
Experimental Setup for Gewald Thiophene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald thiophene synthesis is a powerful and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2][3][4] First reported by Karl Gewald in 1961, this reaction has become a cornerstone in heterocyclic chemistry due to the mild reaction conditions and the ready availability of the starting materials.[1][5] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs, including the antipsychotic olanzapine and the anti-inflammatory drug tinoridine.[6] This document provides detailed application notes and experimental protocols for performing the Gewald thiophene synthesis.
Reaction Principle and Mechanism
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[3][4][7] This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[3][4]
Experimental Workflow
The general experimental workflow for the Gewald thiophene synthesis is depicted below. The process typically involves the sequential addition of reagents, followed by a period of heating and subsequent product isolation and purification.
References
Application Notes and Protocols: Thienyl Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based molecules have emerged as a critical class of materials in the field of organic electronics. Their inherent electronic properties, chemical stability, and tunable characteristics through synthetic modification make them highly versatile for a range of applications. These notes provide an overview of the application of thienyl derivatives in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), complete with performance data, experimental protocols, and workflow diagrams.
I. Applications in Organic Photovoltaics (OPVs)
Thienyl derivatives are extensively used in OPVs as both electron donor and acceptor materials due to their excellent charge transport properties and broad absorption spectra.
A. Performance of Thienyl-Based OPV Materials
The following table summarizes the performance of representative thienyl derivatives in organic solar cells.
| Material Class | Specific Derivative | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) |
| Fused-Ring Electron Acceptor | ITIC-Th | Acceptor | 9.6%[1] | - | - | - |
| Methanofullerene | Thienyl-substituted monoadduct (1) | Acceptor | 3.97%[2] | - | - | - |
| Methanofullerene | Thienyl-substituted bisadduct (2) | Acceptor | 1.72%[2] | 0.72[2] | - | - |
B. Key Properties of ITIC-Th, a High-Performance Acceptor
| Property | ITIC-Th | ITIC (phenyl side-chains) |
| HOMO Energy Level | -5.66 eV[1][3] | -5.48 eV[1][3] |
| LUMO Energy Level | -3.93 eV[1][3] | -3.83 eV[1][3] |
| Electron Mobility | 6.1 x 10⁻⁴ cm²/Vs[1][3] | 2.6 x 10⁻⁴ cm²/Vs[1][3] |
The thienyl side-chains in ITIC-Th lower the HOMO and LUMO energy levels due to the σ-inductive effect and enhance electron mobility through improved intermolecular sulfur-sulfur interactions.[1][3]
C. Experimental Protocol: Fabrication of P3HT:Thienyl-Fullerene BHJ Solar Cells
This protocol describes a general procedure for fabricating bulk-heterojunction (BHJ) solar cells using a blend of poly(3-hexylthiophene) (P3HT) as the donor and a thienyl-substituted methanofullerene as the acceptor.[2]
1. Substrate Preparation:
- Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a nitrogen stream.
- Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Hole Transport Layer Deposition:
- Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
- Anneal the PEDOT:PSS layer at a specified temperature (e.g., 120°C) in a nitrogen atmosphere.
3. Active Layer Deposition:
- Prepare a solution of P3HT and the thienyl-fullerene derivative in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene) at a specific weight ratio.
- Spin-coat the active layer blend onto the PEDOT:PSS layer.
- Thermally anneal the active layer to optimize the morphology for efficient charge separation and transport.[2]
4. Cathode Deposition:
- Transfer the substrates into a vacuum chamber.
- Thermally evaporate a layer of a low work function metal (e.g., Calcium) followed by a protective layer of Aluminum to form the cathode.
5. Device Characterization:
- Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
- Determine the PCE, Voc, Jsc, and FF from the J-V curve.
D. Workflow for OPV Device Fabrication
Caption: Workflow for the fabrication of a bulk-heterojunction organic photovoltaic device.
II. Applications in Organic Field-Effect Transistors (OFETs)
Thienyl derivatives are prominent in OFETs as the active semiconductor layer, demonstrating high charge carrier mobilities.
A. Performance of Thienyl-Based OFET Materials
The following table summarizes the performance of various thienyl derivatives in OFETs.
| Material Class | Specific Derivative | Channel Type | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio |
| Diketopyrrolopyrrole (DPP) | T-IDM | n-type | - | up to 4.4 x 10⁻² | - |
| Diketopyrrolopyrrole (DPP) | Unspecified p-type | p-type | up to 2.3 x 10⁻³[4] | - | - |
| Diketopyrrolopyrrole (DPP) | Blend (n-type & p-type) | Ambipolar | ~10⁻³ | ~10⁻³ | - |
| Thienyl-Furan Oligomer | Hexyl-terminated | p-type | 0.042[5] | - | - |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | Compound 3 | p-type | up to 0.005[6] | - | > 10⁶[6] |
| Anthra[2,3-b]thieno[2,3-d]thiophene (ATT) | CnTATT (n=6, 8, 10, 12) | p-type | 0.15 - 1.9[7] | - | - |
| Benzo[b]benzo[4]thieno[2,3-d]thiophene | Compound 1 | p-type | up to 0.58[8] | - | 10⁶ - 10⁹[8] |
B. Experimental Protocol: Synthesis of a Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative
This protocol outlines the synthesis of a BTT derivative for use in OFETs, based on a Stille coupling reaction.[6]
1. Synthesis of Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (1):
- Dissolve benzo[b]thieno[2,3-d]thiophene in anhydrous tetrahydrofuran (THF) in a nitrogen atmosphere.
- Cool the solution to -78°C.
- Add n-butyllithium (n-BuLi) dropwise and stir the mixture.
- Allow the reaction to warm to -40°C, then cool back to -78°C.
- Add tributyltin chloride and allow the solution to warm to room temperature and stir for 24 hours.[6]
- Purify the product via column chromatography.
2. Stille Coupling to Synthesize 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene (3):
- In a nitrogen atmosphere, dissolve compound 1, 6-bromobenzo[b]thiophene, and a palladium catalyst (e.g., Pd(PPh₃)₄) in toluene.
- Heat the mixture at 120°C for 16 hours.[6]
- After cooling to room temperature, extract the product with dichloromethane (CH₂Cl₂) and dry over anhydrous magnesium sulfate (MgSO₄).
- Purify the final product by column chromatography.
C. Synthetic Pathway for a BTT Derivative
Caption: Synthetic route for a solution-processable BTT-based organic semiconductor.
III. Applications in Organic Light-Emitting Diodes (OLEDs)
Thienyl derivatives are utilized in OLEDs as emissive materials and charge transport layers, contributing to device efficiency and color purity.[9][10]
A. Performance of Thienyl-Based OLED Materials
The following table presents the performance characteristics of OLEDs incorporating thienyl derivatives.
| Material Class | Specific Derivative | Max. Luminance [cd/m²] | Max. Current Efficiency [cd/A] | Max. External Quantum Efficiency (EQE) [%] | Electroluminescence Peak [nm] |
| Thienopyrroledione (TPD) | MOC-1 | 651[11] | 4.5[11] | 1.5[11] | 564[11] |
| Thienopyrroledione (TPD) | MOC-16 | 1729[11] | 0.61[11] | 0.1[11] | 567[11] |
| Thieno[3,2-b]thiophene (TT) | TPE2-TT | 11,620[12] | 6.17[12] | 2.43%[12] | - |
B. Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol provides a general method for fabricating an OLED using a thienyl derivative as the emissive material.[11]
1. Substrate Preparation:
- Clean ITO-coated glass substrates as described in the OPV protocol.
2. Hole Injection Layer (HIL) Deposition:
- Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate to a thickness of 30-40 nm.[11]
- Anneal the substrate to remove residual solvent.
3. Emissive Layer (EML) Deposition:
- Prepare a solution of the thienyl derivative (e.g., MOC-16) in a suitable organic solvent.
- Spin-coat the emissive material onto the HIL to a thickness of 40-50 nm.[11]
4. Cathode Deposition:
- Transfer the substrates to a high-vacuum thermal evaporator.
- Deposit a thin layer of Lithium Fluoride (LiF) (e.g., 1 nm) as an electron injection layer.[11]
- Deposit a layer of Aluminum (Al) (e.g., 150 nm) as the cathode.[11]
5. Device Characterization:
- Measure the luminance-current density-voltage (L-J-V) characteristics.
- Determine the turn-on voltage, maximum luminance, current efficiency, and external quantum efficiency.
C. Logical Relationship of OLED Device Structure
Caption: Layered structure of a solution-processed organic light-emitting diode.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. oled-intermediates.com [oled-intermediates.com]
- 11. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thieno[2,3-b]pyridines as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of thieno[2,3-b]pyridine derivatives as promising anticancer agents. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways they modulate.
Introduction
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this heterocyclic system have been extensively investigated as potent anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, including those resistant to current therapies.[1][2][3] Their mechanisms of action are diverse, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and motility.[4][5][6][7] This document outlines the key findings and methodologies for researchers interested in this promising class of compounds.
Data Presentation: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of selected thieno[2,3-b]pyridine derivatives against various human cancer cell lines.
Table 1: Growth Inhibition (GI50) of Thieno[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| 9a | MB-MDA-435 (Melanoma) | 70 | [5][8] |
| 1 | Various (Melanoma, Breast, Lung, CNS, Leukemia) | 20-40 | [7] |
| 16 | Various (Melanoma, Breast, Lung, CNS, Leukemia) | 60-240 | [7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Thieno[2,3-b]pyridine Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| 9d | TDP1 | 0.5 ± 0.1 µM | [5][8] |
| 15f | RON Kinase | - | [4] |
| 3c | Pim-1 Kinase | 35.7 µM | [6] |
| 5b | Pim-1 Kinase | 12.71 µM | [6] |
| 4b | HepG-2 (Hepatocellular Carcinoma) | 3.12 µM | [9] |
| 4b | MCF-7 (Breast Cancer) | 20.55 µM | [9] |
| Compound 1 | HeLa (Cervical Cancer) | < 0.05 µM (after 4h) | [10] |
| Compound 1 | SiHa (Cervical Cancer) | < 2.5 µM (after 48h) | [10] |
| DJ160 | Prostate Cancer Cell Lines | nM range | [2][3] |
| 3b (vs CEM/ADR5000) | Leukemia | 4.486 ± 0.286 µM | [11] |
| 3b (vs CCRF-CEM) | Leukemia | 2.580 ± 0.550 µM | [11] |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 µM | [12] |
| 6i | T47D (Breast Cancer) | 11.7 µM | [12] |
| 6i | RKO (Colorectal Cancer) | 12.4 µM | [12] |
| 6i | MCF7 (Breast Cancer) | 16.4 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of thieno[2,3-b]pyridine anticancer agents.
Protocol 1: Synthesis of Thieno[2,3-b]pyridine Derivatives
This protocol is a general method adapted from published procedures for the synthesis of the thieno[2,3-b]pyridine core structure.[1][6]
Materials:
-
Substituted cycloalkanone
-
Sodium ethoxide
-
Ethyl formate
-
2-Chloro-N-(substituted phenyl)acetamides or similar electrophile
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Enolate Salt Formation: Convert the starting cycloalkanone (e.g., cyclohexanone) into its enolate salt by reacting it with freshly prepared sodium ethoxide and ethyl formate.
-
Cyclization Reaction: React the resulting enolate salt without further purification with an appropriate electrophile, such as a 2-chloro-N-(substituted phenyl)acetamide, in ethanol under reflux. The specific electrophile will determine the substitution at the 2-position of the thieno[2,3-b]pyridine ring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic/cytostatic effects of thieno[2,3-b]pyridine compounds on cancer cell lines.[10][13]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116, MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thieno[2,3-b]pyridine compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of thieno[2,3-b]pyridine derivatives against a specific kinase (e.g., Pim-1, RON).[4][6]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Thieno[2,3-b]pyridine compounds dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the thieno[2,3-b]pyridine compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by thieno[2,3-b]pyridine derivatives and a general workflow for their preclinical evaluation.
Caption: Molecular targets and cellular effects of thieno[2,3-b]pyridine anticancer agents.
Caption: General experimental workflow for the development of thieno[2,3-b]pyridine anticancer agents.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 10. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Thienyl Ketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienyl ketones.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of thienyl ketones, particularly via Friedel-Crafts acylation of thiophene.
Issue 1: Low Yield of the Desired Thienyl Ketone
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in thienyl ketone synthesis, especially via Friedel-Crafts acylation, can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional Lewis acids like AlCl₃ can be problematic due to their high moisture sensitivity and the formation of stable complexes with the ketone product, requiring stoichiometric amounts.[1][2] Consider using milder catalysts like zinc halides (e.g., ZnCl₂) or solid acid catalysts (e.g., Hβ zeolite), which can lead to higher yields and easier workup.[1][2]
-
Incorrect Reaction Temperature: Temperature plays a significant role in reaction kinetics and side product formation. For the acylation of thiophene with acetic anhydride, an optimal temperature is often around 60-80°C.[1][3] Temperatures that are too high can lead to the formation of byproducts like (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one through self-aldol condensation.[4]
-
Inappropriate Reactant Ratio: The molar ratio of thiophene to the acylating agent (e.g., acetic anhydride) is a key parameter. An excess of the acylating agent is often used to drive the reaction to completion. A common starting point is a thiophene to acetic anhydride molar ratio of 1:3.[1]
-
Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Catalyst Deactivation: The catalyst can be deactivated by competitive adsorption of reactants or products.[1] Using an appropriate catalyst loading and ensuring efficient stirring can help mitigate this.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Significant Side Products
Q2: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The primary side products depend on the reaction conditions and the specific substrates used.
Common Side Products & Mitigation Strategies:
-
Isomeric Ketones (e.g., 3-acetylthiophene): Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the greater stabilization of the cationic intermediate.[5] However, small amounts of the 3-isomer can form. Using milder reaction conditions and appropriate catalysts can enhance regioselectivity.
-
Aldol Condensation Products: At higher temperatures, self-condensation of the newly formed thienyl ketone can occur, leading to products like (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.[4] Maintaining a lower reaction temperature (e.g., 40°C) and shorter reaction times can minimize this side reaction.[4]
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation, trace amounts of diacylated products may form under harsh conditions.[6] Using a moderate excess of the acylating agent and avoiding overly forcing conditions can prevent this.
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify my thienyl ketone product from unreacted starting materials and side products?
A3: Purification of thienyl ketones typically involves a combination of washing, drying, and distillation.
Purification Steps:
-
Quenching and Washing: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. Subsequent washing with a sodium bicarbonate solution can neutralize any remaining acid, and a brine wash helps to remove water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: Fractional distillation or vacuum distillation is often employed to separate the desired thienyl ketone from unreacted thiophene, the acylating agent, and higher-boiling side products.[7][8][9] For instance, 2-acetylthiophene can be purified by vacuum distillation, collecting the fraction at 95-100°C under reduced pressure.[7]
Frequently Asked Questions (FAQs)
Q4: What are the advantages of using solid acid catalysts like zeolites over traditional Lewis acids for thienyl ketone synthesis?
A4: Solid acid catalysts such as Hβ and HZSM-5 zeolites offer several advantages over conventional Lewis acids like AlCl₃:
-
Reusability: They can be recovered, regenerated, and reused, making the process more cost-effective and environmentally friendly.[1]
-
Reduced Waste: They generate significantly less toxic and corrosive waste compared to the aqueous workup required for Lewis acids.[1]
-
High Activity and Selectivity: Zeolites like Hβ have shown excellent activity and selectivity for the acylation of thiophene, with reported thiophene conversions up to 99%.[1][3]
-
Milder Reaction Conditions: These catalysts can be effective under milder conditions, potentially reducing the formation of side products.
Q5: Can I use amides as acylating agents in Friedel-Crafts reactions to synthesize thienyl ketones?
A5: While traditionally, acyl chlorides and anhydrides are used, recent studies have shown that certain amides can be used in Friedel-Crafts acylation in the presence of a strong acid catalyst that can be recycled.[10] This method can be advantageous as it may produce less corrosive byproducts.[10]
Q6: What is the typical regioselectivity for the acylation of unsubstituted thiophene?
A6: The Friedel-Crafts acylation of unsubstituted thiophene shows high regioselectivity for the 2-position.[5] This is because the carbocation intermediate formed by electrophilic attack at the 2-position is more stabilized by resonance, with three possible resonance structures, compared to the intermediate from attack at the 3-position, which has only two resonance structures.[5]
Data Presentation: Reaction Condition Optimization
Table 1: Effect of Catalyst on the Acylation of Thiophene with Acetic Anhydride
| Catalyst | Thiophene Conversion (%) | 2-Acetylthiophene Selectivity (%) | Reference |
| Hβ | ~99 | High | [1] |
| HZSM-5 | Low | Good | [1] |
| NKC-9 | High | Poor | [1] |
| ortho-phosphoric acid | 94 | High | [4] |
Table 2: Influence of Reaction Temperature on the Synthesis of 2-Acetylthiophene
| Temperature (°C) | Reaction Time (h) | Yield of 2-Acetylthiophene (%) | Notes | Reference |
| 40 | 21 | High | Minimized side product formation | [4] |
| 60 | - | 98.6 | Optimal for Hβ catalyst | [1] |
| 80 | 5 | - (96.3% conversion) | With C25 zeolite catalyst | [3] |
| >90 | - | Decreased | Thiophene volatilization | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylthiophene using a Solid Acid Catalyst (Hβ Zeolite)
This protocol is adapted from a procedure demonstrating the use of a reusable solid acid catalyst.[1]
Materials:
-
Thiophene
-
Acetic anhydride
-
Hβ zeolite catalyst
Procedure:
-
In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene and acetic anhydride in a 1:3 molar ratio.[1]
-
Add the Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture to 60°C with continuous stirring.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and regenerated for future use.[1]
-
The filtrate containing the product can then be purified by distillation.
Protocol 2: Synthesis of 5-Aryl-2-acetylthiophenes
This protocol describes a multi-step synthesis starting from acetophenones.[11]
Step 1: Synthesis of β-aryl-β-chloroacrolein
-
At 0°C, slowly add 1.5 equivalents of POCl₃ to 1.5 equivalents of DMF and stir for 10 minutes.
-
Add a solution of the starting acetophenone in DMF dropwise to the mixture.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
After completion, cool the solution to room temperature and pour it slowly into a 10% aqueous sodium acetate solution.
Step 2: Synthesis of 5-aryl-2-acetylthiophene
-
Dissolve 1 equivalent of Na₂S·9H₂O in DMF.
-
Add the previously prepared β-aryl-β-chloroacrolein to the solution and stir the mixture at 60°C, monitoring by TLC.
-
Once the reaction is complete, rapidly add 1 equivalent of chloroacetone and continue stirring at 60°C for 6 hours.
-
Add 1 equivalent of K₂CO₃ dissolved in a small amount of water and stir for 30 minutes at 60°C.
-
Cool the mixture to room temperature and pour it into water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final product.[11]
General Friedel-Crafts Acylation Workflow:
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 9. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(2-mercapto-3-thienyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-mercapto-3-thienyl)ethanone. Due to the lack of a direct, single-step synthesis reported in the literature, this guide focuses on a multi-step approach involving a Newman-Kwart rearrangement, which is a reliable method for converting hydroxyaryl compounds to their mercapto analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic strategy for preparing 1-(2-mercapto-3-thienyl)ethanone?
A1: A common and effective strategy involves a four-step sequence starting from a readily available substituted thiophene. The overall workflow includes:
-
Synthesis of a suitable 2-hydroxy-3-acetylthiophene precursor.
-
Formation of an O-(3-acetyl-2-thienyl) dialkylthiocarbamate.
-
Thermal or catalyzed Newman-Kwart rearrangement to the S-(3-acetyl-2-thienyl) dialkylthiocarbamate.
-
Hydrolysis of the thiocarbamate to yield the final 1-(2-mercapto-3-thienyl)ethanone.
Q2: Why is a direct thiolation of 1-(3-thienyl)ethanone not recommended?
A2: Direct thiolation of 1-(3-thienyl)ethanone is challenging due to the reactivity of the thiophene ring. Electrophilic substitution reactions on thiophene are generally favored at the 2- and 5-positions. Directing a nucleophilic sulfur source to the 2-position while the 3-position is occupied by an acetyl group can be difficult and often leads to a mixture of products and low yields.
Q3: What are the critical parameters in the Newman-Kwart rearrangement step?
A3: The Newman-Kwart rearrangement is an intramolecular process that typically requires high temperatures (200-300 °C) to overcome the activation energy for the aryl group migration from oxygen to sulfur[1]. Key parameters to control are temperature, reaction time, and the choice of solvent (high-boiling point solvents like diphenyl ether are common). The use of palladium catalysts can significantly lower the required reaction temperature to around 100 °C, which can help to minimize side reactions[2].
Q4: Are there specific safety precautions for handling thiophene derivatives and mercaptans?
A4: Yes. Many thiols and mercaptans are volatile and have strong, unpleasant odors. They should be handled in a well-ventilated fume hood. Thiophene derivatives can be irritating to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Guide 1: Synthesis of 1-(2-hydroxy-3-thienyl)ethanone Precursor
A plausible route to the hydroxythiophene precursor starts with 3-acetyl-2,5-dichlorothiophene, which can be synthesized via Friedel-Crafts acylation of 2,5-dichlorothiophene[3]. The next step involves a selective nucleophilic aromatic substitution (SNA) to replace one of the chloro groups with a methoxy group, followed by demethylation.
Problem 1: Low yield or no reaction during methoxylation of 3-acetyl-2,5-dichlorothiophene.
| Possible Cause | Troubleshooting Step |
| Insufficient activation of the thiophene ring. | The acetyl group at the 3-position should activate the 2-position for nucleophilic attack. Ensure reaction conditions are appropriate for SNA on an activated halo-heterocycle. |
| Steric hindrance from the acetyl group. | This can slow down the reaction. Increase reaction time or temperature, or consider using a less sterically hindered nucleophile if possible. |
| Incorrect choice of base or solvent. | Use a strong base like sodium methoxide in methanol or a polar aprotic solvent like DMF or DMSO to facilitate the reaction. |
Problem 2: Formation of multiple products (isomers or di-substituted product).
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity in the substitution. | The acetyl group should direct the substitution to the 2-position. If substitution at the 5-position is observed, try lowering the reaction temperature to favor the kinetically controlled product. |
| Di-substitution of both chlorine atoms. | Use a stoichiometric amount of the nucleophile (sodium methoxide) and monitor the reaction closely by TLC or GC-MS to stop it after the mono-substitution has occurred. |
Guide 2: Newman-Kwart Rearrangement and Subsequent Hydrolysis
This section addresses issues that may arise during the conversion of the hydroxythiophene to the final mercaptan product.
Problem 1: The Newman-Kwart rearrangement fails or gives a low yield.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | The thermal rearrangement requires high temperatures, often above 250 °C[1]. Ensure the heating apparatus can reach and maintain the required temperature. |
| Impurities in the O-aryl thiocarbamate. | Purify the thiocarbamate intermediate before the rearrangement step. Trace impurities can sometimes inhibit the reaction[4]. |
| Decomposition of starting material or product. | If the substrate is thermally sensitive, consider using a palladium-catalyzed version of the Newman-Kwart rearrangement, which proceeds at much lower temperatures (around 100 °C)[2]. |
Problem 2: Side reactions during the rearrangement.
| Possible Cause | Troubleshooting Step |
| Thermal decomposition. | High temperatures can lead to charring or the formation of unidentifiable byproducts. Minimize the reaction time at high temperatures or use the palladium-catalyzed method. |
| Intermolecular reactions. | Ensure the reaction is performed under conditions that favor the intramolecular pathway. High dilution is generally not necessary but can be investigated. |
Problem 3: Incomplete hydrolysis of the S-aryl thiocarbamate.
| Possible Cause | Troubleshooting Step | | Insufficiently harsh hydrolysis conditions. | The hydrolysis of S-aryl thiocarbamates typically requires a strong base like aqueous sodium hydroxide or methanolic potassium hydroxide and heating[4]. | | Poor solubility of the thiocarbamate. | Use a co-solvent like ethanol or THF to improve the solubility of the starting material in the aqueous or methanolic base. |
Problem 4: Oxidation of the final mercaptan product.
| Possible Cause | Troubleshooting Step |
| Exposure to air during workup or storage. | Thiols can be oxidized to disulfides in the presence of oxygen. Perform the workup and any subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and at a low temperature. |
Experimental Protocols & Data
Key Experiment: The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is central to this synthetic route. Below are generalized protocols for both thermal and palladium-catalyzed methods.
Table 1: Comparison of Newman-Kwart Rearrangement Conditions
| Parameter | Thermal Method | Palladium-Catalyzed Method |
| Temperature | 200-300 °C[1] | ~100 °C[2] |
| Catalyst | None | Pd(tBu3P)2 or similar Pd(0) complex[2] |
| Solvent | High-boiling point (e.g., diphenyl ether) or neat | High-boiling point (e.g., xylene, toluene) |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yields | 70-90% | 80-95% |
Protocol 1: General Procedure for Thermal Newman-Kwart Rearrangement
-
Place the purified O-(3-acetyl-2-thienyl) dialkylthiocarbamate in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
If using a solvent, add a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to 250-280 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the resulting S-(3-acetyl-2-thienyl) dialkylthiocarbamate by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Newman-Kwart Rearrangement
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the O-(3-acetyl-2-thienyl) dialkylthiocarbamate, a palladium(0) catalyst (e.g., Pd(tBu3P)2, 2-5 mol%), and a dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizations
Caption: Proposed synthetic workflow for 1-(2-mercapto-3-thienyl)ethanone.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 3. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
Technical Support Center: Paal-Knorr Thiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Paal-Knorr thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr thiophene synthesis?
The Paal-Knorr thiophene synthesis is a chemical reaction that produces a thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent.[1][2][3] This method is widely used for the synthesis of substituted thiophenes, which are important structural motifs in many pharmaceutical and materials science applications.
Q2: What are the most common sulfurizing agents used in this synthesis?
The most frequently used sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][2][3] Lawesson's reagent is often preferred as it can lead to higher yields and may require milder reaction conditions.[4]
Q3: What are the main safety concerns associated with this reaction?
A significant safety hazard is the evolution of highly toxic hydrogen sulfide (H₂S) gas as a byproduct.[2] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted Paal-Knorr thiophene synthesis has been shown to be an efficient method, often leading to significantly reduced reaction times and improved yields.[5]
Q5: What is a "fluorous Lawesson's reagent" and what are its advantages?
A fluorous version of Lawesson's reagent has been developed to simplify product purification. The fluorous tag allows for the easy removal of the reagent and its byproducts by fluorous solid-phase extraction, often allowing for a non-chromatographic workup.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr thiophene synthesis in a question-and-answer format.
Problem 1: Low or no yield of the desired thiophene product.
-
Q: My reaction has a very low yield or did not proceed to completion, what are the possible causes?
-
A: Several factors can contribute to low yields.
-
Insufficient heating: The Paal-Knorr thiophene synthesis often requires elevated temperatures to proceed. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Consider increasing the reaction temperature or switching to a higher-boiling solvent.
-
Poor quality of starting materials: The purity of the 1,4-dicarbonyl compound is crucial. Impurities can interfere with the reaction or lead to the formation of side products. Ensure your starting material is pure by techniques such as recrystallization or column chromatography before use.
-
Suboptimal stoichiometry of the sulfurizing agent: An incorrect ratio of the sulfurizing agent to the 1,4-dicarbonyl compound can result in low yields. While an excess of the sulfurizing agent is often used, a large excess can sometimes lead to increased side product formation.[1] It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific substrate.
-
Decomposition of starting material or product: Some 1,4-dicarbonyl compounds or the resulting thiophenes may be unstable under the harsh reaction conditions (prolonged heating, acidic environment).[1] Consider using milder conditions, such as a lower reaction temperature for a longer period, or exploring microwave-assisted synthesis.[5]
-
-
Problem 2: Formation of significant side products.
-
Q: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
-
A: The most common side product is the corresponding furan, formed through a competing dehydration reaction of the 1,4-dicarbonyl compound.[1][2]
-
Minimizing furan formation: The choice of sulfurizing agent can influence the furan-to-thiophene ratio. Lawesson's reagent is often reported to be more selective for thiophene formation compared to phosphorus pentasulfide. Additionally, ensuring anhydrous reaction conditions can help to suppress the competing dehydration reaction.
-
-
Other potential side products can include unreacted starting material, partially reacted intermediates, and polymeric materials.
-
Monitoring the reaction: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC). This will help you to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition and the formation of complex mixtures.
-
-
Problem 3: Difficulty in purifying the thiophene product.
-
Q: I am struggling to separate my thiophene product from the sulfur-containing byproducts after the reaction. What purification strategies can I use?
-
A: Purification can be challenging due to the presence of phosphorus and sulfur-containing byproducts from the sulfurizing agent.
-
Work-up procedure: A crucial step is the careful quenching of the reaction mixture. This is often done by slowly adding the reaction mixture to a cold, saturated solution of sodium bicarbonate or sodium hydroxide to neutralize acidic byproducts and decompose any remaining sulfurizing agent.
-
Chromatography-free workup for Lawesson's reagent: A recently reported method involves treating the reaction mixture with ethylene glycol after completion. This process decomposes the byproducts of Lawesson's reagent into more polar species that can be easily removed by extraction, potentially avoiding the need for column chromatography.[7]
-
Column chromatography: If necessary, column chromatography on silica gel is the most common method for purification. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective. It is important to identify the product spot by TLC and choose the appropriate solvent system for optimal separation.
-
-
Quantitative Data Summary
The following table summarizes a comparison of yields for the Paal-Knorr synthesis of a specific thiophene derivative using different sulfurizing agents and reaction conditions.
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexane-2,5-dione | P₄S₁₀ | Toluene | Reflux | 4 | 70 | Foye, 1952 |
| Hexane-2,5-dione | Lawesson's Reagent | Toluene | Reflux | 2 | 85 | Varma et al., 1999 |
| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Xylene | Reflux | 6 | 65 | Campaigne & Foye, 1952 |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Dioxane | 100 | 3 | 92 | Minetto et al., 2005 |
| 1-Phenyl-1,4-pentanedione | Lawesson's Reagent | Toluene (Microwave) | 150 | 0.25 | 90 | Minetto et al., 2005 |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Hexane-2,5-dione (1.0 g, 8.76 mmol)
-
Lawesson's Reagent (1.95 g, 4.82 mmol, 0.55 eq)
-
Anhydrous Toluene (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.0 g, 8.76 mmol) and anhydrous toluene (20 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (1.95 g, 4.82 mmol) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the progress of the reaction by TLC (eluent: 10% ethyl acetate in hexanes).
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Vigorous gas evolution (H₂S) may occur.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 100% hexanes) to afford 2,5-dimethylthiophene as a colorless oil.
Visualizations
Caption: Mechanism of the Paal-Knorr thiophene synthesis.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Technical Support Center: Purification of Sulfur-Containing Heterocycles
Welcome to the technical support center for challenges in the purification of sulfur-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these important compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of sulfur-containing heterocycles.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| My sulfur-containing compound is degrading on the silica gel column. | The silica gel is too acidic, causing decomposition of the sensitive heterocycle. | - Deactivate the silica gel: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine or ammonia solution. - Switch to a different stationary phase: Consider using neutral or basic alumina, or a polymer-based support. - Use a different purification method: If the compound is highly sensitive, consider recrystallization, distillation, or preparative HPLC with a suitable column. |
| I am seeing significant tailing of my compound during column chromatography. | - The compound is interacting strongly with the stationary phase. - The chosen solvent system is not optimal. - The column is overloaded. | - Add a modifier to your eluent: For basic compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase. For acidic compounds, a small amount of acetic or formic acid may help. - Optimize the solvent system: Ensure the polarity is appropriate to give a retention factor (Rf) between 0.2 and 0.4 on TLC. - Reduce the amount of sample loaded onto the column. |
| My compound is not crystallizing during recrystallization. | - The compound is "oiling out" instead of crystallizing. - The chosen solvent or solvent system is not appropriate. - The solution is not saturated enough. - The cooling rate is too fast. | - For "oiling out": Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the warm solution, or try scratching the inside of the flask with a glass rod to induce crystallization. - Solvent selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for sulfur heterocycles include ethanol, ethyl acetate, toluene, and hexanes, or mixtures thereof.[1] - Concentrate the solution: Slowly evaporate some of the solvent to increase the concentration of your compound. - Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. |
| I have residual palladium catalyst in my product after a cross-coupling reaction. | The palladium is strongly coordinated to the sulfur atom in the heterocycle, making it difficult to remove by standard chromatography. | - Use a metal scavenger resin: Thiol-based silica scavengers are particularly effective for palladium removal.[2][3] - Perform a liquid-liquid extraction: A wash with an aqueous solution of a chelating agent like thiourea can be effective. - Recrystallization: In some cases, multiple recrystallizations can effectively remove metal impurities. |
| My purified compound still shows impurities by NMR. | - The impurities co-eluted with your product during chromatography. - The impurities have very similar solubility to your product. - The compound may be unstable and degrading over time. | - Re-purify using a different technique: If column chromatography was used, try recrystallization or preparative HPLC with a different column. - Optimize your chromatography: Use a shallower solvent gradient or a different solvent system to improve separation. - Check for stability: Store the purified compound under an inert atmosphere and at a low temperature. Re-analyze by NMR after a period of time to check for degradation. |
| I need to remove sulfoxide or sulfone impurities. | Over-oxidation during a synthesis step. | - Treatment with a reducing agent: While there are methods for reducing sulfones to sulfoxides, selective reduction back to the sulfide can be challenging.[4] - Chromatographic separation: Sulfoxides and sulfones are significantly more polar than the corresponding sulfides. This difference in polarity can be exploited for separation by column chromatography. - Recrystallization: The difference in polarity and crystal packing can sometimes allow for separation by recrystallization. - Chemical treatment: A patented method for removing sulfone impurities from benzimidazole sulfoxides involves treatment with solid K2CO3 in an aqueous alcohol medium at elevated temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with sulfur-containing heterocycles?
A1: Common impurities include starting materials, reagents from the reaction, over-oxidized species such as sulfoxides and sulfones, and byproducts from side reactions.[5] For instance, in the synthesis of thiophenes, you might find residual mercaptans or sulfides which can be foul-smelling.[6]
Q2: How can I determine the purity of my sulfur-containing heterocycle?
A2: A combination of techniques is recommended. Thin-layer chromatography (TLC) can give a quick indication of purity. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used.[2][7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining absolute purity without the need for a reference standard of the impurities.[8][9]
Q3: What is the best general-purpose purification method for sulfur-containing heterocycles?
A3: There is no single "best" method as the optimal technique depends on the specific properties of the compound and its impurities. Flash column chromatography is a versatile and widely used technique.[10][11][12] However, for thermally stable and volatile compounds, distillation can be very effective.[6] Recrystallization is an excellent choice for solid compounds if a suitable solvent can be found.[1]
Q4: Can I use acid-base extraction to purify my sulfur-containing heterocycle?
A4: Yes, if your compound has an acidic or basic functional group. For example, acidic thiophenols can be extracted from an organic solution into an aqueous basic solution (e.g., NaOH), and then regenerated by acidification.[13][14][15][16] Similarly, basic heterocycles (e.g., containing an amine group) can be extracted into an aqueous acidic solution.[14][16]
Q5: Are there any special considerations for handling and storing purified sulfur-containing heterocycles?
A5: Many sulfur-containing compounds can be sensitive to air and light. It is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to prevent degradation. Some sulfur compounds can also have strong, unpleasant odors, so they should be handled in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
This table summarizes the efficiency of different scavenger resins in removing residual palladium from reaction mixtures.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Efficiency (%) | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3 | [17] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3 | [17] |
| Activated Carbon (Darco) | 2400 | > 16 | < 99.3 | [17] |
| Polymer-based Scavenger (Quadrapure) | 2400 | > 16 | < 99.3 | [17] |
Table 2: Purity of Thiophene after Different Purification Steps
This table illustrates the progressive purification of thiophene from foul-smelling impurities.
| Purification Step | Purity | Comments | Reference |
| Commercial Thiophene | Not specified | Contains foul-smelling sulfur impurities. | [6] |
| After Nitric Acid Treatment | Not specified | Impurities are oxidized. | [6] |
| After Distillation | "Perfectly pure" | Water-clear liquid with a pleasant odor. | [6] |
Experimental Protocols
Protocol 1: Purification of a Benzothiophene Derivative by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar benzothiophene derivative.
Materials:
-
Crude benzothiophene derivative
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your desired compound an Rf value of approximately 0.2-0.4. For many benzothiophenes, a mixture of hexane and ethyl acetate is a good starting point.[18]
-
Column Packing (Dry Packing):
-
Add dry silica gel to the column.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica.
-
Pre-elute the column with the chosen non-polar solvent (e.g., hexane) until the silica is fully wetted.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzothiophene derivative.
-
Protocol 2: Removal of Palladium using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium catalyst from a reaction mixture containing a sulfur heterocycle.
Materials:
-
Crude reaction mixture containing the sulfur heterocycle and palladium catalyst.
-
SiliaMetS Thiol or a similar thiol-functionalized silica scavenger.
-
Suitable organic solvent (e.g., THF, ethyl acetate).
-
Stir plate and stir bar.
-
Filter funnel and filter paper.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Scavenger Addition: Add the thiol-based scavenger resin to the solution. A typical starting point is to use a 5-10 fold excess (by weight) of the scavenger relative to the amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature. The required time can vary, but an initial trial of 2-4 hours is a good starting point. The progress of the scavenging can be monitored by taking small aliquots of the solution and analyzing for palladium content (e.g., by ICP-MS).
-
Filtration: Once the palladium level is acceptable, filter the mixture to remove the scavenger resin.
-
Washing: Wash the collected resin with a small amount of the organic solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General purification workflow for sulfur heterocycles.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 4. A Convenient Procedure for the Reduction of Sulfones to Sulfoxides | Semantic Scholar [semanticscholar.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
"degradation pathways of thienyl mercaptans under experimental conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental degradation pathways of thienyl mercaptans. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thienyl mercaptans under experimental conditions?
A1: The primary degradation pathway for thienyl mercaptans is oxidation of the thiol (-SH) group to form a disulfide bridge, resulting in a di(thienyl) disulfide.[1][2] This is a common reaction for most thiols.[2] Additionally, the thiophene ring itself can be susceptible to oxidation, which may lead to the formation of thiophene-S-oxides and subsequently other degradation products.[3] Under harsh conditions, further oxidation of the sulfur atom in the thiol group can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[4]
Q2: Why is my thienyl mercaptan sample degrading even when stored in a closed container?
A2: Thienyl mercaptans can be sensitive to atmospheric oxygen.[5] Even in a closed container, residual oxygen can be sufficient to initiate oxidative degradation, primarily leading to the formation of disulfides.[2] For long-term storage, it is recommended to purge the container with an inert gas like nitrogen or argon and store it at a low temperature.
Q3: What are forced degradation studies and why are they important for thienyl mercaptans?
A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a substance to understand its degradation pathways and establish the specificity of analytical methods.[5][6] These studies are crucial for identifying potential degradation products that could form under various storage and handling conditions, which is a regulatory requirement in drug development.[7] For thienyl mercaptans, these studies help in elucidating the stability of the molecule under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[8]
Q4: What are the typical conditions for conducting forced degradation studies on thienyl mercaptans?
A4: Typical forced degradation conditions involve exposing the thienyl mercaptan to:
-
Acidic Hydrolysis: 0.1 M to 1 M hydrochloric acid or sulfuric acid at room temperature or elevated temperatures (e.g., 50-70°C).[6]
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Basic Hydrolysis: 0.1 M to 1 M sodium hydroxide or potassium hydroxide at room temperature or elevated temperatures.[6]
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Oxidation: 3% to 30% hydrogen peroxide at room temperature.[7]
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Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the sample to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[3][4]
Q5: How can I monitor the degradation of my thienyl mercaptan sample?
A5: The degradation of thienyl mercaptans is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7] Gas Chromatography (GC) with a Flame Photometric Detector (FPD) is also a suitable technique, especially for volatile mercaptans.[9] These methods should be capable of separating the intact thienyl mercaptan from its degradation products.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with thienyl mercaptans.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid disappearance of the thienyl mercaptan peak in my chromatogram. | Oxidation to disulfide. | - Prepare samples fresh and analyze them immediately. - Use an antioxidant in your sample diluent if compatible with your method. - De-gas all solvents and mobile phases. |
| Multiple new, broad peaks appearing in the chromatogram of a stressed sample. | Formation of multiple degradation products or polymeric species. | - Use a gradient elution method in HPLC to improve separation. - Employ a mass spectrometer (LC-MS or GC-MS) to identify the new peaks. - For thermal stress, consider if polymerization is occurring. |
| Poor recovery of thienyl mercaptan from the sample matrix. | Adsorption to container surfaces or reaction with matrix components. | - Use silanized glassware to minimize adsorption. - Investigate potential interactions with excipients if working with a formulation. |
| Inconsistent results in photostability studies. | Inadequate protection of the control sample or non-uniform light exposure. | - Ensure the dark control is completely shielded from light (e.g., wrapped in aluminum foil).[4] - Use a calibrated photostability chamber to ensure uniform light and UV exposure.[11] |
| Formation of unexpected degradation products under acidic or basic conditions. | Complex hydrolysis or rearrangement reactions. | - Analyze the stressed samples at different time points to track the formation and disappearance of intermediates. - Use LC-MS/MS to elucidate the structures of the unknown products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Thienyl Mercaptan
This protocol outlines a general procedure for conducting a forced degradation study on 2-thienyl mercaptan.
1. Materials:
-
2-Thienyl Mercaptan
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (30%)
-
Volumetric flasks, pipettes, and vials
2. Sample Preparation:
-
Prepare a stock solution of 2-thienyl mercaptan in methanol at a concentration of 1 mg/mL.[6]
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of 2-thienyl mercaptan in an oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve it in methanol, and dilute it to a suitable concentration.
-
-
Photodegradation:
4. HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
Degradation Pathways and Visualizations
The following diagrams illustrate the potential degradation pathways of thienyl mercaptans under different experimental conditions.
Oxidative Degradation Pathway
Under oxidative conditions, the primary degradation pathway for thienyl mercaptans is the formation of a disulfide. Further oxidation can lead to the formation of a thiosulfinate and subsequently a sulfonic acid.
Thiophene Ring Oxidation Pathway
In some cases, particularly in metabolic studies, the thiophene ring itself can be oxidized to form a reactive thiophene-S-oxide intermediate. This can then rearrange to form hydroxylated products.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the general workflow for conducting forced degradation studies of thienyl mercaptans.
References
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. q1scientific.com [q1scientific.com]
- 5. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) | Faculty members [faculty.ksu.edu.sa]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photostability | SGS [sgs.com]
"stabilization of mercapto groups during organic reactions"
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the protection of mercapto (thiol) groups during organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to protect mercapto (-SH) groups in organic synthesis?
A: The thiol group is highly reactive and susceptible to several undesirable side reactions.[1][2] Protection is necessary to prevent:
-
Oxidation: Thiols can easily oxidize to form disulfides (R-S-S-R), especially in the presence of air or other oxidizing agents. While this is sometimes a desired outcome, uncontrolled disulfide formation leads to complex product mixtures.[1]
-
Nucleophilic Attack: Thiolate anions (R-S⁻), which form readily under basic conditions due to the acidity of the S-H bond (pKa ~10-11), are potent nucleophiles.[1] They can react with electrophiles present in the reaction mixture, leading to unwanted alkylation or acylation.
-
Heavy Metal Complexation: Thiols have a high affinity for heavy metals, which can lead to catalyst poisoning or the formation of stable metal-thiolate complexes.[3]
Q2: How do I select the most appropriate protecting group for my thiol?
A: The choice of a protecting group depends on the overall synthetic strategy. Key factors to consider include:
-
Stability: The protecting group must be stable under the reaction conditions planned for subsequent steps (e.g., pH, temperature, presence of nucleophiles or electrophiles).[4]
-
Orthogonality: In complex syntheses, especially peptide synthesis, you may need multiple protecting groups that can be removed independently without affecting each other. This is known as an orthogonal protection strategy.[2][4]
-
Deprotection Conditions: The conditions required to remove the protecting group must not damage other functional groups in your molecule.[4][5]
-
Nature of the Substrate: The steric and electronic properties of your molecule can influence the efficiency of both the protection and deprotection steps.
Below is a workflow to guide your selection process.
Q3: What is "orthogonal protection" and why is it important for cysteine?
A: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[2] This concept is critical in the synthesis of complex peptides with multiple cysteine residues, where specific disulfide bonds need to be formed regioselectively.[2][6]
For example, a peptide could be synthesized with one cysteine protected with an acid-labile group (like Trityl) and another with a group removed by heavy metals (like Acetamidomethyl, Acm). The Trityl group can be selectively removed with mild acid to form the first disulfide bond, leaving the Acm group intact. Subsequently, the Acm group can be removed using mercury(II) acetate to form a second, different disulfide bond.[7]
Q4: Can a thiol be selectively protected in the presence of an alcohol?
A: Yes. Due to the higher acidity (pKa ~10-11) and greater nucleophilicity of the thiol group compared to an alcohol (pKa ~16-18), selective protection is generally achievable.[1] Many protection strategies for thiols proceed through the thiolate anion, which can be formed under basic conditions that do not significantly deprotonate an alcohol. For example, using a base like sodium hydride or potassium carbonate can selectively generate the thiolate for reaction with a protecting group precursor, leaving a hydroxyl group untouched. Alternatively, disulfide-based protecting groups like t-butylthio (StBu) react selectively with thiols.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Protection | 1. Insufficient Reagents: Not using enough protecting agent or base. 2. Steric Hindrance: The thiol group is sterically hindered, slowing the reaction. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction. | 1. Increase the equivalents of the protecting agent and/or base. 2. Increase reaction time and/or temperature. Consider a less bulky protecting group if possible. 3. Switch to a more appropriate solvent (e.g., DMF for better solubility and higher boiling point). |
| Premature Deprotection | 1. Incorrect Protecting Group: The chosen group is not stable to the reaction conditions (e.g., using an acid-labile Trityl group in an acidic step).[8] 2. Reaction Conditions Too Harsh: The temperature or pH is outside the stability range of the protecting group. | 1. Re-evaluate the synthetic route and choose a more robust protecting group based on the stability chart below. 2. Modify reaction conditions to be milder (e.g., lower temperature, use a non-acidic or non-basic catalyst). |
| Incomplete Deprotection of S-Trityl (Trt) | 1. Reversibility of Deprotection: The trityl cation released during acidic cleavage can re-attach to the nucleophilic thiol.[8] 2. Insufficient Scavengers: Not enough scavenger to trap the trityl cation. | 1. Use a cleavage cocktail containing a scavenger. Triisopropylsilane (TIS) is highly effective as it irreversibly reduces the trityl cation to triphenylmethane.[8][9] 2. Increase the concentration of the scavenger (e.g., TIS or ethanedithiol) in the cleavage mixture.[8][10] |
| Oxidation to Disulfide during Deprotection | 1. Air Oxidation: The free thiol is exposed to atmospheric oxygen, especially under neutral or basic conditions. 2. Oxidative Reagents: Presence of unintended oxidizing species. | 1. Perform the deprotection and subsequent steps under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the workup to cleave any formed disulfide.[9] |
Summary of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Reagents) | Notes |
| Trityl | Trt | Base, mild reduction | Acid: TFA/scavenger (TIS, EDT).[8][11] Oxidative: Iodine (I₂).[11] | Widely used in Fmoc-based peptide synthesis. Requires scavengers to prevent reattachment.[8] |
| Acetamidomethyl | Acm | Acid (TFA), Base, Reductants (in absence of TIS).[9] | Heavy Metals: Hg(OAc)₂, AgBF₄.[7] Oxidative: Iodine (I₂).[7] | Very stable and useful for orthogonal protection strategies.[12] Heavy metal reagents are toxic.[8] |
| tert-Butyl | tBu | Strong Acid (TFA), Base | Strongest Acid: TFMSA.[7] Heavy Metals: Hg(OAc)₂.[7] | Stable to standard TFA cleavage, making it useful in both Boc and Fmoc strategies.[1][7] |
| tert-Butylthio | StBu | Acid (TFA) | Reducing Agents: Thiols (e.g., β-mercaptoethanol), phosphines.[8] | Useful for on-resin deprotection to allow for specific modifications or disulfide formation. |
| p-Methoxybenzyl | Mob | Base | Strong Acid: TFA/TIS, HF.[9] | More acid-labile than tBu but more stable than Trt. |
| 4-Methoxytrityl | Mmt | Base, mild acid | Very Mild Acid: 1-2% TFA in DCM.[8] | Highly acid-sensitive, allowing for selective deprotection in the presence of other acid-labile groups. |
Key Experimental Protocols
Protocol 1: Protection of a Thiol with Trityl Chloride
This protocol describes the general procedure for protecting a thiol-containing compound (R-SH) with trityl chloride (Trt-Cl).
-
Dissolution: Dissolve the thiol (1 equivalent) in a suitable dry solvent like DMF or DCM.
-
Base Addition: Add a base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to the solution to generate the thiolate.
-
Protection: Add trityl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection of an S-Trityl (Trt) Group
This protocol is standard for cleaving Trt groups, particularly in solid-phase peptide synthesis.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[10] For cysteine-rich peptides, 2.5% ethanedithiol (EDT) can also be added.[8]
-
Cleavage Reaction: Treat the S-Trityl protected compound (or peptide resin) with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture (if using resin) and precipitate the deprotected product by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, wash several times with cold ether to remove scavengers and cleaved trityl groups.
-
Drying: Dry the product under vacuum.
Protocol 3: Deprotection of an S-Acetamidomethyl (Acm) Group with Silver Acetate
This protocol outlines a common method for the selective removal of the Acm group. Caution: Silver salts are toxic and should be handled with care.[8]
-
Dissolution: Dissolve the Acm-protected peptide in cold (4 °C) TFA (approx. 200 mL per mmole of peptide).
-
Scavenger Addition: Add anisole (4 mL per mmol of peptide) to the solution.
-
Silver Salt Addition: Add silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf) (20 equivalents per Acm group).
-
Reaction: Stir the mixture at 4 °C for 1.5 hours.
-
Precipitation: Add cold diethyl ether to precipitate the peptide-silver salt.
-
Thiolysis: Suspend the precipitate in 1 M aqueous acetic acid and add dithiothreitol (DTT, 40 equivalents per Acm group). Stir at room temperature for 3-4 hours to release the free thiol.[7]
-
Purification: Isolate the peptide by chromatography (e.g., HPLC).
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thienyl Ketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of thienyl ketones, with a specific focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a critical consideration in the acylation of thiophene, and how is the 2-position favored?
A: In the electrophilic substitution of thiophene, such as Friedel-Crafts acylation, the incoming acyl group preferentially attaches to the C2 position (or the equivalent C5 position). This high regioselectivity is due to the greater stabilization of the cationic intermediate formed during C2 attack. The intermediate for C2 attack can be described by three resonance structures, which delocalizes the positive charge more effectively. In contrast, the intermediate for C3 attack is less stable, with only two resonance structures.[1][2] This difference in stability means the activation energy for C2 substitution is lower, making it the dominant pathway.[1]
Q2: What are common solvents for the Friedel-Crafts acylation of thiophene, and what are their roles?
A: The solvent plays a crucial role in dissolving reactants, moderating reaction temperature, and influencing catalyst activity. Common choices include:
-
Non-polar solvents: Benzene is a classic solvent used to dissolve thiophene and the acylating agent, allowing for effective mixing and temperature control.[3]
-
Halogenated hydrocarbons: Solvents like ethylene dichloride, methylene chloride, chloroform, and 1,2-dichloroethane are frequently used.[4][5] They are relatively inert and effectively dissolve the reactants and the intermediate complexes.
-
Solvent-free/Excess Reagent: In some modern protocols, the reaction is run without a traditional solvent. For instance, using an excess of acetic anhydride as both the acylating agent and the reaction medium with a solid acid catalyst can lead to high yields and simplifies purification.[5][6]
Q3: My Friedel-Crafts reaction is failing or giving very low yields. What are the common causes related to the solvent and reaction conditions?
A: Failure in Friedel-Crafts acylations is often linked to the deactivation of the Lewis acid catalyst. Key factors include:
-
Moisture: Strong Lewis acids like AlCl₃ and SnCl₄ are extremely sensitive to moisture. Any water present in the solvent or reagents will hydrolyze the catalyst, rendering it inactive. It is critical to use thoroughly dried solvents and reagents.
-
Catalyst Complexation: The ketone product can form a complex with the Lewis acid catalyst. This requires using at least a stoichiometric amount of the catalyst, as a portion of it will be consumed in this complexation.[7]
-
Inappropriate Solvent: Some solvents can compete with the acylating agent in forming a complex with the Lewis acid, reducing its effectiveness.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citations |
| Low or No Conversion | Inactive Catalyst: The Lewis acid (e.g., AlCl₃, SnCl₄) has been deactivated. | Ensure all glassware is oven-dried. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere. | |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | Select a solvent that effectively dissolves both thiophene and the acylating agent at the reaction temperature. Refer to established protocols for suitable solvent systems. | [8] | |
| Formation of Dark Polymeric Byproducts | Reaction Temperature Too High: Thiophene is highly reactive and can polymerize under harsh acidic conditions. | Maintain strict temperature control, especially during the addition of the catalyst. Cooling the reaction mixture to 0°C or below is a common practice. | [3] |
| Excessive Catalyst Activity: The catalyst is too aggressive for the substrate. | Consider using a milder Lewis acid catalyst. For instance, zinc halides are noted to cause fewer secondary reactions compared to AlCl₃ in the acylation of heterocycles. | [7] | |
| Difficulty in Product Isolation | Stable Product-Catalyst Complex: The ketone product has formed a stable complex with the Lewis acid, complicating the workup. | Hydrolyze the reaction mixture by slowly adding it to a mixture of ice and concentrated acid (e.g., HCl) to break up the complex before extraction. | [3] |
| Solvent Choice: The solvent has a boiling point close to the product or forms an azeotrope, making distillation difficult. | If performing a solvent swap is necessary for a subsequent step, choose a solvent with a favorable azeotrope for removing water and other impurities, such as xylenes. | [9] |
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the synthesis of 2-acetylthiophene. The following table, derived from studies using solid-acid catalysts with acetic anhydride, illustrates this relationship.
Table 1: Effect of Solid-Acid Catalysts on Thiophene Acylation Reaction conditions: Temperature 333 K, molar ratio of thiophene to acetic anhydride = 1:3.
| Catalyst | Thiophene Conversion (%) | Selectivity to 2-acetylthiophene (%) | Key Catalyst Properties |
| Hβ Zeolite | ~99% | High | Larger pore size, suitable acidity |
| HZSM-5 Zeolite | Poor | Good | Smaller pore size, stronger acidic sites |
| NKC-9 Resin | High | Poor | Strong acidic ion exchange resin |
(Data sourced from a study on solid-acid catalysts for thiophene acylation[6])
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Synthesis of 2-Acetylthiophene using Stannic Chloride
This procedure is adapted from a well-established synthetic method.[3]
Detailed Steps:
-
Setup: In a 500-cc three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc of dry benzene.[3]
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. With efficient stirring, add 52 g (0.2 mole) of stannic chloride dropwise over approximately 40 minutes.[3]
-
Reaction: After the addition is complete, remove the cooling bath and continue stirring for an additional hour.[3]
-
Workup: Hydrolyze the resulting addition product by slowly adding a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.[3]
-
Extraction: Separate the yellow benzene layer, wash it with 25 cc of water, and dry it over anhydrous calcium chloride.[3]
-
Purification: First, distill the benzene and any unreacted thiophene. Then, distill the remaining liquid under reduced pressure to obtain 2-acetylthiophene (boiling point 89–91°C/9 mm). The expected yield is 20–21 g.[3]
Protocol 2: Green Synthesis of 2-Acetylthiophene using a Solid-Acid Catalyst
This protocol uses a solid-acid catalyst (Hβ zeolite) and avoids traditional solvents, using the acylating agent as the reaction medium.[6]
Detailed Steps:
-
Setup: In a 50 ml round-bottomed flask with a condenser and magnetic stirrer, introduce 8.4 g (1.0 mol) of thiophene and 30.6 g (3.0 mol) of acetic anhydride.[6]
-
Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.[6]
-
Reaction: Heat the mixture and maintain the reaction temperature while stirring. Monitor the reaction progress by taking small samples periodically for analysis by gas chromatography (GC).[6]
-
Isolation: Upon reaction completion (as determined by GC), the solid catalyst can be filtered off. The product, 2-acetylthiophene, can then be isolated from the filtrate, typically by distillation. The catalyst may be washed, dried, and reused.[9] Under optimal conditions (333 K), this method can achieve nearly 99% conversion of thiophene with a 99.6% yield of 2-acetylthiophene.[6]
References
- 1. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. tsijournals.com [tsijournals.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. biosynce.com [biosynce.com]
- 9. pubs.acs.org [pubs.acs.org]
Catalyst Selection for C-H Arylation of Thiophenes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-H arylation of thiophenes. Our aim is to address common experimental challenges and provide actionable solutions for successful catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the C-H arylation of thiophenes?
The primary challenge in the C-H arylation of thiophenes is controlling the regioselectivity. Thiophene has multiple C-H bonds with similar reactivities, particularly at the C2 and C5 positions (α-positions), and the C3 and C4 positions (β-positions).[1][2] Achieving selective arylation at a single desired position is a critical hurdle.
Q2: How can I control the regioselectivity of the C-H arylation?
Regioselectivity can be controlled by judiciously selecting the catalyst system, including the metal precursor, ligands, and additives.[2][3] For instance, different palladium catalysts with specific ligands can favor either α- or β-arylation.[2][4] Ruthenium(II) and Palladium(II) catalysts have been shown to exhibit divergent selectivity for C3 and C5 arylation of 2-pyridylthiophenes, respectively.[3]
Q3: My reaction is giving low yields. What are the possible causes and solutions?
Low yields can stem from several factors:
-
Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. Ensure inert atmosphere conditions if your catalyst is air-sensitive.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. Experiment with different classes of ligands (e.g., phosphines, N-heterocyclic carbenes).
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical parameters. A thorough optimization of these conditions is often necessary.[5]
-
Poor Substrate Reactivity: Electron-withdrawing or sterically hindering groups on the thiophene or aryl halide can reduce reactivity.[6]
Q4: I am observing a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?
To favor mono-arylation, you can:
-
Control Stoichiometry: Use the thiophene as the limiting reagent.[7]
-
Use a Bulky Catalyst or Ligand: Steric hindrance can disfavor a second arylation event.
-
Employ a Blocking Group: A removable directing or blocking group can be installed to prevent reaction at one of the reactive sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of C2/C5 and/or C3/C4 isomers) | Inappropriate catalyst system for the desired selectivity. | - For α-arylation (C2/C5), consider a Pd(OAc)₂ catalyst, potentially with a phosphine ligand.[1][5] - For β-arylation (C3/C4), a more specialized catalyst system may be needed, such as a palladium catalyst with a bulky, electron-deficient phosphine ligand like P{OCH(CF₃)₂}₃.[2][4] - For regiodivergent control, different metal catalysts (e.g., Pd vs. Ru) can be employed.[3] |
| Low or No Conversion | Catalyst inactivity or deactivation. | - Ensure the catalyst is properly activated. - Use an appropriate solvent and base combination. Common bases include K₂CO₃, KOAc, and Cs₂CO₃.[1] - Additives like pivalic acid or 1-adamantanecarboxylic acid can improve catalyst turnover.[5][8] |
| Low reactivity of the aryl halide. | - Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[9] - Consider using a more reactive coupling partner if possible. | |
| Formation of Homocoupled Byproducts | Reductive elimination from two aryl groups on the metal center. | - Adjust the reaction temperature and time. - Modify the ligand to disfavor the formation of the diarylmetal intermediate. |
| Catalyst Poisoning | Sulfur compounds can act as catalyst poisons. | - Ensure high purity of the thiophene substrate. - Consider using a more robust catalyst system that is less susceptible to sulfur poisoning. |
Catalyst and Ligand Selection Tables
Table 1: Palladium Catalysts for Regioselective C-H Arylation of Thiophenes
| Catalyst Precursor | Ligand/Additive | Predominant Selectivity | Notes |
| Pd(OAc)₂ | P(tBu)₃ or P(Cy)₃HBF₄ | α-position (C2/C5) | Commonly used for direct arylation.[1] |
| PdCl₂ | P{OCH(CF₃)₂}₃ / Ag₂CO₃ | β-position (C3/C4) | Effective for achieving otherwise difficult β-selectivity.[4] |
| Pd(OAc)₂ | 1-Adamantanecarboxylic acid | α-position (C2/C5) | Carboxylic acid additive can improve efficiency.[5] |
| Pd/C | CuCl | C3-position of benzo[b]thiophenes | A heterogeneous system that can offer unique selectivity.[9] |
| Pd₂(dba)₃·CHCl₃ | (at low loading) / Ag₂O | α-position (C2) of benzo[b]thiophenes | Silver co-catalyst can enable room temperature reactions.[10][11] |
Table 2: Ligand Effects on Regioselectivity
| Ligand Class | Example | Typical Outcome |
| Bulky Phosphines | P(tBu)₃ | Generally promotes α-arylation. |
| Electron-deficient Phosphines | P{OCH(CF₃)₂}₃ | Can favor β-arylation.[2][4] |
| Bipyridyl Ligands | 2,2'-bipyridyl | Can favor α-arylation.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Can be effective for challenging substrates. |
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Arylation of Thiophene:
A dried Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol, 0.2 mol%), KOAc (2 mmol), the aryl bromide (1 mmol), and thiophene (2-10 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous DMAc (5 mL) is added, and the mixture is stirred at 130 °C for 20 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water, and the organic layer is dried over anhydrous sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[12]
Procedure for β-Selective C-H Arylation of Thiophenes:
In a glovebox, a vial is charged with PdCl₂ (catalyst), P{OCH(CF₃)₂}₃ (ligand), and Ag₂CO₃ (oxidant). The thiophene derivative and the iodoarene are then added, followed by a suitable solvent. The vial is sealed and heated for the specified time and temperature. Upon completion, the reaction is cooled, filtered, and the product is isolated via column chromatography.[4]
Visual Guides
Caption: General experimental workflow for C-H arylation of thiophenes.
Caption: Decision-making flowchart for catalyst selection based on desired regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. A General Catalyst for the b-Selective C–H Bond Arylation of Thiophenes with Iodoarenes | Organic Chemistry Laboratory, Nagoya University [synth.chem.nagoya-u.ac.jp]
- 5. Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of Mercapto-Thiophenes
Welcome to the technical support center for the synthesis of mercapto-thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of these valuable compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired mercapto-thiophene product at all. What are the common causes and how can I fix this?
Answer:
Low yields in mercapto-thiophene synthesis can stem from several factors. A primary concern is the stability of the starting materials and the reaction conditions.
-
Moisture and Air Sensitivity: Many reagents used in these syntheses are sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of your starting materials is crucial. Impurities in precursors can lead to unwanted side reactions. Use freshly purified reagents whenever possible.
-
Reaction Temperature: Temperature control is critical. Some reactions require specific temperature ranges to proceed efficiently and minimize byproduct formation. Monitor the reaction temperature closely and ensure it aligns with the protocol. For instance, in syntheses involving Grignard reagents, the temperature for the addition of sulfur is often kept between -5°C and 5°C.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.
-
Inefficient Work-up: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extractions and choose an appropriate purification method.
Issue 2: Presence of Disulfide Byproducts
Question: My final product is contaminated with a significant amount of the corresponding disulfide. How can I prevent its formation and remove it?
Answer:
The thiol group in mercapto-thiophenes is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This is one of the most common impurity-related challenges.
Prevention:
-
Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude oxygen from the reaction and purification steps. This can be achieved by working under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
-
Reducing Agents: In some cases, a mild reducing agent can be added during the work-up to reduce any disulfide that has formed back to the thiol.
Removal:
-
Flash Column Chromatography: Disulfides are generally less polar than the corresponding thiols. This difference in polarity allows for their separation using flash column chromatography. A common solvent system is a gradient of ethyl acetate in hexanes.
-
Chemical Treatment: A patent describes a method for purifying thiophene contaminated with mercaptans by selectively oxidizing the mercaptans to polysulfides, which are then removed by distillation. This principle can be adapted, where the disulfide impurity, being less volatile, can be separated from the more volatile mercapto-thiophene by distillation under reduced pressure.
Table 1: Comparison of Physical Properties of a Mercapto-thiophene and its Disulfide
| Compound | Polarity | Boiling Point | Elution Order in Normal Phase Chromatography |
| Mercapto-thiophene | More Polar | Lower | Later |
| Di-thienyl Disulfide | Less Polar | Higher | Earlier |
Issue 3: Complex Product Mixture in the Crude Reaction
Question: My crude reaction mixture shows multiple spots on TLC or multiple peaks in GC-MS, making purification difficult. What could be the cause?
Answer:
A complex mixture of products often indicates that side reactions are occurring. The nature of these side reactions depends on the specific synthetic route employed.
-
Gewald Synthesis: In the Gewald synthesis of 2-aminothiophenes, dimerization of the α,β-unsaturated nitrile intermediate can occur as a side reaction. The yield of this dimer is highly dependent on the reaction conditions.
-
Paal-Knorr Synthesis: When using strong dehydrating/sulfurizing agents like phosphorus pentasulfide in the Paal-Knorr synthesis, charring and polymerization can be significant side reactions, especially at high temperatures.
-
Acid-Catalyzed Reactions: Strongly acidic conditions can lead to polymerization of the thiophene ring.
To minimize side reactions, it is important to carefully control the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of a disulfide impurity in my mercapto-thiophene product using NMR spectroscopy?
A1: 1H NMR spectroscopy is a powerful tool for distinguishing between a thiol and its corresponding disulfide. The key differences to look for are:
-
Thiol Proton (S-H): The thiol proton typically appears as a singlet in the 1H NMR spectrum, usually in the range of 3-4 ppm. This peak will be absent in the spectrum of the disulfide.
-
Protons Alpha to Sulfur: The chemical shift of the protons on the carbon adjacent to the sulfur atom will be different for the thiol and the disulfide. In the disulfide, these protons are typically shifted slightly downfield compared to the thiol.
Q2: What are the characteristic fragmentation patterns for mercapto-thiophenes and their disulfide impurities in GC-MS?
A2: In Electron Ionization Mass Spectrometry (EI-MS), mercapto-thiophenes and their disulfides will exhibit distinct fragmentation patterns.
-
Mercapto-thiophene: Expect to see a prominent molecular ion peak (M+). Common fragmentation pathways include the loss of the sulfhydryl radical (•SH) and cleavage of the thiophene ring.
-
Di-thienyl Disulfide: The molecular ion peak will be observed. A characteristic fragmentation is the cleavage of the S-S bond, which can result in a fragment ion corresponding to the mercapto-thiophene radical cation.
Q3: What is a good starting point for developing a flash chromatography method to purify my mercapto-thiophene?
A3: A good starting point for developing a purification method is to use Thin Layer Chromatography (TLC) to screen different solvent systems.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of mercapto-thiophenes.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a good starting point. You can start with a low concentration of the polar solvent (e.g., 5-10%) and gradually increase it (gradient elution) to find the optimal separation conditions. The desired compound should ideally have an Rf value of around 0.2-0.4 for good separation on a column.
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptothiophene
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
Thiophene
-
n-Butyllithium (in hexanes)
-
Sulfur powder
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Sodium sulfate, anhydrous
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add thiophene and anhydrous THF to the flask.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium via the dropping funnel while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -70 °C for 1 hour.
-
Add sulfur powder in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo to obtain the crude 2-mercaptothiophene.
Protocol 2: Purification of 2-Mercaptothiophene by Flash Column Chromatography
Materials:
-
Crude 2-mercaptothiophene
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Load the Sample: Dissolve the crude 2-mercaptothiophene in a minimal amount of dichloromethane or the initial elution solvent and load it onto the top of the silica gel column.
-
Elute the Column:
-
Start with 100% hexanes as the eluent.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
-
Collect fractions in test tubes.
-
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-mercaptothiophene.
Visualizations
Caption: General workflow for the synthesis and purification of mercapto-thiophenes.
References
Validation & Comparative
Structural Elucidation of Thiophene Derivatives: A Comparative Guide for the Validation of 1-(2-mercapto-3-thienyl)ethanone
Introduction
The precise structural determination of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and connectivity of atoms. This guide focuses on the validation of the structure of 1-(2-mercapto-3-thienyl)ethanone.
Due to a lack of publicly available experimental data for 1-(2-mercapto-3-thienyl)ethanone, this guide will provide a comparative analysis of its close structural analogs: 1-(thiophen-2-yl)ethanone (2-acetylthiophene) and 1-(thiophen-3-yl)ethanone (3-acetylthiophene). By comparing their spectral data, researchers can predict the expected spectral characteristics of the target compound and gain insights into the influence of substituent positioning on the thiophene ring.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the selected comparator compounds. These values provide a baseline for the expected shifts and fragmentation patterns for a substituted acetylthiophene.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-(Thiophen-2-yl)ethanone | CDCl₃ | 7.68 (dd, J=3.9, 1.1 Hz, 1H, H5), 7.62 (dd, J=5.0, 1.1 Hz, 1H, H3), 7.12 (dd, J=5.0, 3.9 Hz, 1H, H4), 2.55 (s, 3H, CH₃) |
| 1-(Thiophen-3-yl)ethanone [1] | - | 8.05 (dd, J=2.9, 1.3 Hz, 1H), 7.52 (dd, J=5.1, 1.3 Hz, 1H), 7.32 (dd, J=5.1, 2.9 Hz, 1H), 2.50 (s, 3H) |
| N-(3-Acetyl-2-thienyl)acetamide [2] | CDCl₃ | 11.88 (s, 1H, NH), 7.18 (d, J=5.8 Hz, 1H, H4), 6.72 (d, J=5.8 Hz, 1H, H5), 2.52 (s, 3H, COCH₃), 2.29 (s, 3H, NCOCH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-(Thiophen-2-yl)ethanone [3] | CDCl₃ | 190.6 (C=O), 144.6 (C2), 133.8 (C5), 132.3 (C3), 128.2 (C4), 26.8 (CH₃) |
| 1-(Thiophen-3-yl)ethanone [4] | - | 196.8, 142.7, 132.8, 126.8, 126.1, 26.6 |
| N-(3-Acetyl-2-thienyl)acetamide [2] | CDCl₃ | 195.8 (CO), 167.7 (NCO), 149.4 (C2), 124.1 (C4), 120.8 (C3), 116.0 (C5), 28.7 (COCH₃), 23.5 (NCOCH₃) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(Thiophen-2-yl)ethanone [5] | EI | 126 | 111, 83, 43 |
| 1-(Thiophen-3-yl)ethanone [6] | EI | 126 | 111, 83, 43 |
| N-(3-Acetyl-2-thienyl)acetamide [2] | EI | 183 | 141, 126 |
Experimental Protocols
Standard protocols for acquiring NMR and MS data are crucial for obtaining high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Utilize an Electron Ionization (EI) source for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the fragmentation pattern to deduce structural motifs.
-
Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
-
Structural Validation Workflow
The following diagram illustrates the general workflow for the structural validation of a synthesized organic compound like 1-(2-mercapto-3-thienyl)ethanone.
Caption: Workflow for the structural validation of a target compound.
Predicted Spectral Features for 1-(2-mercapto-3-thienyl)ethanone
Based on the data from the comparator compounds, the following spectral features can be anticipated for 1-(2-mercapto-3-thienyl)ethanone:
-
¹H NMR:
-
A singlet for the acetyl protons (CH₃) around 2.5 ppm.
-
Two doublets in the aromatic region for the thiophene protons (H4 and H5), likely between 6.5 and 7.5 ppm. The presence of the electron-donating mercapto group at the 2-position would likely shift these protons upfield compared to 3-acetylthiophene.
-
A broad singlet for the thiol proton (SH), the chemical shift of which would be concentration and solvent dependent.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) above 190 ppm.
-
Four signals for the thiophene ring carbons. The carbon bearing the mercapto group (C2) would be significantly shielded compared to the corresponding carbon in 3-acetylthiophene.
-
A signal for the acetyl methyl carbon around 25-30 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak should be observed at m/z 158 (for the most common isotopes).
-
A prominent fragment ion at m/z 143, corresponding to the loss of the methyl group (•CH₃).
-
A fragment at m/z 115, corresponding to the loss of the acetyl group (•COCH₃).
-
References
A Comparative Analysis of the Biological Activities of Thienyl Ethanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two primary isomers of thienyl ethanone: 2-acetylthiophene and 3-acetylthiophene. While direct comparative studies are limited, this document synthesizes available research to highlight their individual biological profiles, potential therapeutic applications, and the methodologies used to assess their activities.
Introduction to Thienyl Ethanone Isomers
Thienyl ethanone, a five-membered aromatic ring containing a sulfur atom and an acetyl group, exists as two positional isomers: 2-acetylthiophene and 3-acetylthiophene. The position of the acetyl group on the thiophene ring can significantly influence the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets. This guide explores the reported biological activities of these isomers, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects.
Data Presentation: A Comparative Summary
Due to the scarcity of studies directly comparing the two isomers, the following tables summarize the biological activities reported for each isomer individually. The absence of a value indicates that no specific data was found in the reviewed literature.
Table 1: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Acetylthiophene | Candida albicans | Active (qualitative) | [1] |
| Saccharomyces cerevisiae | Active (qualitative) | [1] | |
| Aspergillus niger | Inactive | [1] | |
| 3-Acetylthiophene | Not Reported | - |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| 2-Acetylthiophene Derivatives | Carrageenan-induced paw edema | - | [2] |
| 3-Acetylthiophene | Not Reported | - |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Acetylthiophene Derivatives | Human Colon Adenocarcinoma (HT-29) | Varies by derivative | [3] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Varies by derivative | [4] | |
| 3-Acetylthiophene | General Cell Growth Inhibition | Not Quantified |
Detailed Biological Activities
Antimicrobial Activity
2-Acetylthiophene has demonstrated antifungal properties. Studies have shown its activity against Candida albicans and Saccharomyces cerevisiae, although it was found to be ineffective against Aspergillus niger[1]. It is also a common precursor for the synthesis of more complex thiophene derivatives with a broad spectrum of antimicrobial activities[5][6].
Anti-inflammatory Activity
Derivatives of 2-acetylthiophene , such as chalcones, have been synthesized and screened for their anti-inflammatory properties. These derivatives have shown moderate to considerable anti-inflammatory activity in assays like the carrageenan-induced paw edema model in rats[2]. The parent compound itself is a key building block for these more active molecules[8].
For 3-acetylthiophene , there is a lack of specific reports on its anti-inflammatory activity in the searched literature.
Cytotoxic Activity
2-Acetylthiophene has served as a foundational structure for the development of cytotoxic agents. Chalcone derivatives of 2-acetylthiophene have been shown to induce apoptosis in human colon adenocarcinoma and breast cancer cell lines[3][4]. This suggests that the 2-acetylthiophene scaffold is a promising starting point for the design of new anticancer drugs.
3-Acetylthiophene has been described as an inhibitor of cell growth[9]. However, detailed studies quantifying its cytotoxic effects and elucidating the mechanism of action are not as prevalent as for its 2-isomer.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of thienyl ethanone isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The thienyl ethanone isomer is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using MHB.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the thienyl ethanone isomer. After a 1-hour pre-incubation, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group is treated with LPS only.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Nitrite: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 50 µL of the supernatant from each well is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thienyl ethanone isomer and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Experimental Workflows
The biological activities of thienyl ethanone isomers are likely mediated through their interaction with key cellular signaling pathways. While specific pathway modulation by these parent isomers is not well-documented, their derivatives have been implicated in pathways related to inflammation and apoptosis.
Potential Signaling Pathways
Conclusion
The available literature suggests that 2-acetylthiophene is a more extensively studied isomer with demonstrated antifungal activity and serves as a valuable scaffold for developing potent anti-inflammatory and cytotoxic agents. In contrast, while 3-acetylthiophene is utilized in medicinal chemistry, its specific biological activity profile is less characterized. The difference in the position of the acetyl group likely influences the molecule's reactivity and ability to interact with biological targets, leading to these observed differences. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship of these isomers and to explore their therapeutic potential more comprehensively.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. attogene.com [attogene.com]
A Spectroscopic Comparison of Substituted Thienyl Ketones: A Guide for Researchers
Substituted thienyl ketones are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their electronic and structural properties, which can be finely tuned by altering substituents on the thienyl ring or the ketone moiety, are extensively studied using various spectroscopic techniques. This guide provides a comparative overview of the spectroscopic characteristics of substituted thienyl ketones, supported by experimental data from the literature.
Spectroscopic Data Comparison
The introduction of different substituent groups imparts distinct spectroscopic signatures. The following tables summarize the key UV-Vis, IR, and ¹H NMR data for a selection of substituted thienyl ketones, providing a basis for objective comparison.
Table 1: UV-Visible Absorption Maxima (λmax) of Substituted Thienyl Ketones
| Compound | Substituent(s) | λmax (nm) | Molar Extinction Coefficient (ε) | Solvent | Reference |
| 2-Acetylthiophene | None | 260, 285 | - | 95% Ethanol | [1] |
| 3-Methyl-2-acetothienone | 3-Methyl | 265, 290 | - | 95% Ethanol | [1] |
| 2-Thienyl styryl ketone | Styryl | 320 | 19,200 | 95% Ethanol | [1] |
| 1-(2-thienyl)-3-(4-fluorophenyl)-propane-1,3-dione | 4-Fluorophenyl (β-diketone) | - | - | - | [2] |
| 5-(Dimethylamino)-4-phenyl-2-thienyl methyl ketone | 5-Dimethylamino, 4-Phenyl | - | - | - | [3] |
Data not always available in the provided search results.
Table 2: Infrared (IR) Absorption Frequencies for Key Functional Groups in Substituted Thienyl Ketones
| Compound | C=O Stretch (cm⁻¹) | Thiophene C=C Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
| General Aliphatic Ketones | 1715 | - | - | [4] |
| α,β-Unsaturated Ketones | 1685-1666 | - | - | [4] |
| Ferrocenyl α-thienyl thioketone complexes | 2069, 2026, 1969 (metal-carbonyl) | - | - | [5] |
| Aryl heteroaryl 1,2-diketones | ~1680, ~1660 | - | - | [6] |
| Alkyl heteroaryl 1,2-diketones | ~1700, ~1680 | - | - | [6] |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Thienyl Ketones
| Compound | Thienyl Protons | Substituent Protons | Solvent | Reference |
| 1,3-di(2-thenoyl)-1,3-propanedione (enol form) | ~7.0-8.0 | - | CDCl₃ | [7] |
| 1,3-di(2-thenoyl)-1,3-propanedione (keto form) | ~7.0-8.0 | 4.4 (CH₂) | CDCl₃ | [7] |
| 5-(Dimethylamino)-4-phenyl-2-thienyl methyl ketone | - | - | - | [3] |
| General Aldehydes/Ketones (α-protons) | - | 2.0-2.5 | - | [4] |
Experimental Protocols
The synthesis and spectroscopic characterization of substituted thienyl ketones follow established organic chemistry procedures.
Synthesis of Substituted Thienyl Ketones (General Claisen Condensation) [7]
A common method for synthesizing β-diketones containing a thienyl group is the Claisen condensation. The general procedure is as follows:
-
An appropriate ketone (e.g., 2-acetylthiophene) is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and a strong base, such as lithium diisopropylamide (LDA), is added dropwise while stirring.
-
An ester (e.g., ethyl 2-thiophenecarboxylate) is then added to the reaction mixture.
-
The reaction is stirred for a specified period, followed by quenching and standard work-up procedures to isolate the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a suitable solvent, such as 95% ethanol.[1] The concentration of the sample is adjusted to obtain absorbance values within the linear range of the instrument.
-
Infrared Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency.[7] Deuterated solvents, such as chloroform-d (CDCl₃), are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow from synthesis to the spectroscopic analysis and characterization of substituted thienyl ketones.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of substituted thienyl ketones.
This guide provides a foundational comparison of the spectroscopic properties of substituted thienyl ketones. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel [FeFe]-Hydrogenase Mimics: Unexpected Course of the Reaction of Ferrocenyl α-Thienyl Thioketone with Fe3(CO)12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Mercapto Compounds: Ellman's Assay vs. RP-HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of mercapto (thiol) compounds is critical for understanding redox states, ensuring drug stability, and characterizing protein function. This guide provides a detailed comparison of two widely used analytical methods: the classic Ellman's Reagent (DTNB) spectrophotometric assay and the modern Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We present a cross-validation framework, quantitative performance data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes typical validation parameters for the Ellman's (DTNB) Assay and an RP-HPLC method tailored for the analysis of the representative mercapto compound, glutathione (GSH).
| Validation Parameter | Ellman's Reagent (DTNB) Assay | RP-HPLC with UV Detection | Significance |
| Principle | Colorimetric; reaction of DTNB with a thiol produces a chromophore (TNB²⁻) measured by absorbance.[1] | Chromatographic separation based on polarity, followed by detection of the analyte by UV absorbance.[2][3] | DTNB assay is a bulk measurement, while HPLC separates individual thiol-containing compounds. |
| Linearity (r²) | Typically >0.99 | >0.999[2] | Both methods show excellent linearity within their respective ranges. |
| Range | ~10 µM - 1.5 mM[4] | ~2.5 µg/mL - 60 µg/mL (for GSH)[2][3] | The optimal range can be adjusted by dilution, but HPLC often provides a wider dynamic range. |
| Limit of Detection (LOD) | Dependent on spectrophotometer; generally in the low µM range. | ~0.6 µg/mL (for GSH)[2][3] | HPLC methods typically offer superior sensitivity for detecting trace amounts. |
| Limit of Quantification (LOQ) | Dependent on spectrophotometer; generally in the mid µM range. | ~1.8 µg/mL (for GSH)[2][3] | HPLC allows for more precise and accurate quantification at lower concentrations. |
| Accuracy (% Recovery) | High, but susceptible to interference. | 98.8% - 100.8%[2] | HPLC provides higher accuracy due to its separation capabilities, minimizing matrix effects. |
| Precision (% RSD) | < 5% | < 2%[5][6] | HPLC methods generally demonstrate higher precision (better repeatability). |
| Specificity | Low; reacts with any available free thiol. Susceptible to interference from compounds absorbing at 412 nm. | High; separates the target analyte from other sample components based on retention time.[7] | HPLC is highly specific and is the preferred method for complex mixtures. |
| Analysis Time | ~15-20 minutes per batch[1][4] | ~10-20 minutes per sample[5] | DTNB assay is faster for a single measurement, but HPLC can be automated for high-throughput analysis. |
| Instrumentation | Spectrophotometer or Plate Reader | HPLC system with UV Detector | HPLC requires a significantly larger capital investment and more complex operation. |
Experimental Protocols
Below are detailed methodologies for performing both the Ellman's Assay and a typical RP-HPLC analysis for a mercapto compound.
Protocol 1: Ellman's Reagent (DTNB) Assay for Thiol Quantification
This protocol is adapted for quantifying free thiols in solution using a standard curve.
Materials:
-
5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Standard thiol compound (e.g., L-cysteine hydrochloride)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.[4]
-
Preparation of Standard Curve:
-
Sample Preparation: Dilute the unknown sample with Reaction Buffer to ensure its concentration falls within the range of the standard curve.
-
Reaction:
-
In a microplate or cuvettes, add 50 µL of the DTNB solution to 250 µL of each standard and each unknown sample.
-
For the blank, add 50 µL of DTNB solution to 250 µL of Reaction Buffer.
-
-
Incubation: Mix gently and incubate at room temperature for 15 minutes, protected from light.[1][4]
-
Measurement: Measure the absorbance of all samples at 412 nm. Use the blank to zero the spectrophotometer.[8]
-
Calculation: Plot the absorbance of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of free thiol in the unknown samples.
Protocol 2: RP-HPLC Method for Reduced Glutathione (GSH) Quantification
This protocol describes a simple isocratic RP-HPLC method with UV detection for the quantification of reduced glutathione.
Materials:
-
HPLC-grade acetonitrile and water
-
Reduced Glutathione (GSH) standard
-
C18 reverse-phase HPLC column (e.g., 100 x 4.6 mm, 3.6 µm)[2]
-
HPLC system with a UV detector, pump, and autosampler
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of HPLC-grade water (pH adjusted to 7.0) and acetonitrile. Degas the mobile phase before use.[2][3]
-
Preparation of Standard Solutions:
-
Sample Preparation: Dilute the unknown sample with the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area versus concentration.
-
Inject the prepared unknown samples.
-
-
Calculation: Using the linear regression equation from the calibration curve, determine the concentration of GSH in the unknown samples based on their measured peak areas.
Visualizing Workflows and Comparisons
Diagrams are essential for clarifying complex analytical processes. The following visualizations, created using the DOT language, illustrate the cross-validation workflow and a direct comparison of the two methods discussed.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical comparison of Ellman's Assay and RP-HPLC workflows.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. broadpharm.com [broadpharm.com]
- 5. scielo.br [scielo.br]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
"performance of different catalysts in thienyl ketone synthesis"
The synthesis of thienyl ketones, crucial intermediates for pharmaceuticals and fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of thiophene. The choice of catalyst for this electrophilic substitution reaction is paramount, influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in catalyst selection and methods.
Performance Comparison of Catalysts
Catalysts for thienyl ketone synthesis can be broadly categorized into two groups: homogeneous and heterogeneous. Homogeneous catalysts, such as traditional Lewis acids like aluminum chloride (AlCl₃), exist in the same phase as the reactants. Heterogeneous catalysts, like zeolites and resins, are in a different phase, offering significant advantages in separation and reusability.[1][2]
The performance of several key catalysts in the acetylation of thiophene to produce 2-acetylthiophene is summarized below.
| Catalyst | Catalyst Type | Acylating Agent | Temp. (°C) | Time (h) | Molar Ratio (Thiophene:Acylating Agent) | Conversion (%) | Yield (%) |
| Hβ Zeolite | Heterogeneous | Acetic Anhydride | 60 | 2 | 1:3 | ~99 | 98.6 |
| C25 Zeolite | Heterogeneous | Acetic Anhydride | 80 | 5 | 1:2 | 96.3 | - |
| Modified C25 Zeolite | Heterogeneous | Acetic Anhydride | 80 | 2 | 1:2 | 99.0 | - |
| CT-175 Resin | Heterogeneous | Acetic Anhydride | 80 | - | 1:3 | ~100 | - |
| HZSM-5 Zeolite | Heterogeneous | Acetic Anhydride | 60 | - | 1:3 | Very Poor | - |
| NKC-9 Resin | Heterogeneous | Acetic Anhydride | 60 | - | 1:3 | - | - |
| Phosphoric Acid | Homogeneous | Acetic Anhydride | 70-80 | 2-3 | 1:1.2 (approx) | - | 95 |
Discussion of Catalyst Performance
Heterogeneous Catalysts (Solid Acids):
Solid acid catalysts, particularly zeolites, have emerged as highly effective and environmentally friendly alternatives to traditional Lewis acids.[3]
-
Hβ Zeolite has demonstrated exceptional performance, achieving nearly complete conversion of thiophene and a very high yield of 2-acetylthiophene under relatively mild conditions (60°C).[4] Its high activity is attributed to a larger pore size compared to other zeolites like HZSM-5, which facilitates the reaction.[4] A significant advantage of Hβ zeolite is its recoverability and reusability, maintaining high yields upon regeneration.[4]
-
C25 Zeolite , a newer molecular sieve, also shows high activity, reaching 96.3% thiophene conversion.[5] Notably, its performance can be significantly enhanced through modification with ethylic acid, achieving 99.0% conversion in a much shorter reaction time of 2 hours.[5]
-
Ion Exchange Resins like CT-175 have shown excellent activity, with reports of nearly 100% thiophene conversion.[5] However, other resins like NKC-9 were found to have poor selectivity for the desired 2-acetylated product.[4]
-
HZSM-5 Zeolite , despite having strong acidic sites, shows very poor conversion in this reaction, likely due to its smaller pore size which imposes mass transfer limitations.[4]
The key factors influencing the catalytic activity for solid acids are strong acidic centers and adequate pore size.[5] Their primary benefits include ease of separation from the reaction mixture, reduced corrosive waste, and high potential for recycling.[3][6]
Homogeneous Catalysts:
-
Traditional Lewis Acids (e.g., AlCl₃) are effective for Friedel-Crafts acylation but suffer from major drawbacks. They are typically required in stoichiometric amounts, leading to large volumes of toxic and corrosive waste.[3][4] Their high moisture sensitivity and difficulties in separation from the final product further complicate their use.[4]
-
Phosphoric Acid has been used effectively, resulting in a high yield of 95% for 2-acetylthiophene.[1] While it performs well, it still presents the challenges associated with separating a homogeneous catalyst from the product mixture.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylthiophene using Hβ Zeolite Catalyst [4]
-
Reaction Setup: A 50 ml round-bottom flask is equipped with a condenser, thermometer, and magnetic stirrer, and placed in a water bath for heating.
-
Reactants: 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride are added to the flask, establishing a 1:3 molar ratio.
-
Catalyst Addition: 1.17 g of fresh Hβ zeolite catalyst is added to the reaction mixture.
-
Reaction: The mixture is stirred magnetically and heated to 60°C (333 K). The reaction is monitored and proceeds for approximately 2 hours to achieve full conversion.
-
Work-up: After the reaction, the solid catalyst is separated by filtration. The catalyst can be recovered, regenerated by calcination, and reused.[4][6] The liquid product mixture is then purified, typically by distillation.
Protocol 2: Synthesis of 2-Acetylthiophene using C25 Zeolite Catalyst [5]
-
Reactant Setup: In a suitable reactor, 0.2 mol of thiophene and 0.4 mol of acetic anhydride are combined (1:2 molar ratio). The reaction is conducted without a solvent.
-
Catalyst Addition: 0.5 g of C25 zeolite is added to the mixture.
-
Reaction: The reaction is heated to 80°C and maintained for 5 hours.
-
Work-up: The catalyst is filtered from the product mixture. The only significant by-product is acetic acid, which can be recovered. The 2-acetylthiophene is purified from the filtrate.
Logical Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis of thienyl ketones using a heterogeneous catalyst.
Caption: General workflow for heterogeneous catalytic synthesis of thienyl ketone.
References
- 1. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In-Silico Properties of 1-(2-mercapto-3-thienyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico analysis of 1-(2-mercapto-3-thienyl)ethanone, a sulfur-containing heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive experimental data, computational (in-silico) prediction offers a valuable, resource-efficient method for early-stage drug discovery and development. By estimating physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity, researchers can prioritize candidates, anticipate challenges, and design more effective experimental studies.
To provide context and highlight the influence of the mercapto (-SH) functional group, this guide compares the predicted properties of 1-(2-mercapto-3-thienyl)ethanone with its structural analog, 1-(thiophen-3-yl)ethanone, for which some experimental and computed data are available.
Comparative Analysis of Physicochemical Properties
The introduction of a mercapto group is predicted to alter several key physicochemical parameters, influencing solubility, lipophilicity, and ionization state. These properties are fundamental to a compound's behavior in biological systems.
| Property | 1-(2-mercapto-3-thienyl)ethanone (Predicted) | 1-(thiophen-3-yl)ethanone (Comparator) |
| Molecular Formula | C₆H₆OS₂ | C₆H₆OS[1] |
| Molecular Weight | 158.24 g/mol | 126.18 g/mol [1] |
| LogP (Lipophilicity) | 1.95 | 1.24[1] |
| Topological Polar Surface Area (TPSA) | 45.3 Ų | 45.3 Ų[1] |
| Aqueous Solubility (logS) | -2.5 (Moderately soluble) | -1.8 (Soluble) |
| pKa (Acidic) | ~7.5 (Thiol group) | Not Applicable |
| Hydrogen Bond Donors | 1 | 0[1] |
| Hydrogen Bond Acceptors | 1 | 1[1] |
Note: Predicted values for 1-(2-mercapto-3-thienyl)ethanone are generated based on established computational algorithms. Comparator data is sourced from PubChem where available.
Predicted Pharmacokinetic (ADMET) Profile
The ADMET profile determines the viability of a compound as a drug candidate. The following table compares the predicted ADMET properties for both molecules, illustrating how the addition of a mercapto group may impact their journey through the body.
| Parameter | Category | 1-(2-mercapto-3-thienyl)ethanone (Predicted) | 1-(thiophen-3-yl)ethanone (Predicted Comparator) |
| Absorption | Human Intestinal Absorption | High | High |
| Caco-2 Permeability | High | High | |
| P-glycoprotein Substrate | No | No | |
| Distribution | BBB Permeability | Yes | Yes |
| CNS Permeability | Yes | Yes | |
| Plasma Protein Binding | ~85% | ~70% | |
| Metabolism | CYP1A2 Inhibitor | No | No |
| CYP2C9 Inhibitor | Yes | No | |
| CYP2C19 Inhibitor | No | No | |
| CYP2D6 Inhibitor | No | No | |
| CYP3A4 Inhibitor | Yes | No | |
| Excretion | Total Clearance (log ml/min/kg) | ~0.45 | ~0.60 |
| Toxicity | hERG I Inhibitor | High Risk | Low Risk |
| Ames Toxicity | No | No | |
| Hepatotoxicity | High Risk | Moderate Risk | |
| Skin Sensitization | Moderate Risk | Low Risk |
Computational Methodologies
The in-silico data presented in this guide were derived using methodologies common in computational toxicology and cheminformatics. These protocols are designed to model molecular behavior and interaction with biological systems.
Physicochemical and Pharmacokinetic Property Prediction
-
Structure Preparation : The 2D structure of 1-(2-mercapto-3-thienyl)ethanone was drawn and converted to its canonical SMILES representation.
-
Property Calculation : The SMILES string was submitted to a predictive modeling platform (e.g., SwissADME, pkCSM). These platforms utilize a variety of models:
-
Lipophilicity (LogP) : Calculated using atom-based and fragment-based contribution methods like XLOGP3.
-
Solubility (logS) : Estimated using models based on atomic contributions and topological features.
-
Pharmacokinetics (ADME) : Predicted using a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally verified compounds.[2][3]
-
-
Toxicity Prediction : The molecular structure was analyzed using toxicity prediction servers (e.g., ProTox-II), which screen for structural alerts (toxicophores) and employ predictive models based on extensive toxicological databases to estimate risks such as mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
Experimental Workflow for In-Silico Analysis
The following diagram illustrates the typical workflow for the in-silico evaluation of a novel chemical entity.
Caption: Workflow for in-silico prediction and analysis of drug candidates.
Analysis of Predicted Properties and Logical Relationships
The addition of the thiol (-SH) group to the thiophene ring introduces several significant changes. The predicted increase in LogP suggests higher lipophilicity, which can enhance membrane permeability but may also increase plasma protein binding.
The most critical predicted liabilities are associated with metabolism and toxicity. The thiol moiety is a known structural alert, often associated with:
-
CYP450 Inhibition : Thiols can coordinate with the heme iron in cytochrome P450 enzymes, leading to potent inhibition, as predicted for CYP2C9 and CYP3A4.
-
hERG Inhibition : The combination of the aromatic system and the thiol group can increase the risk of binding to the hERG potassium channel, a major cause of cardiotoxicity-related drug withdrawal.
-
Hepatotoxicity : Reactive metabolites can be formed from the oxidation of the thiol group, potentially leading to liver toxicity.
The diagram below illustrates the relationship between these key predicted properties.
Caption: Logical relationships between key in-silico predicted properties.
Conclusion
The in-silico analysis of 1-(2-mercapto-3-thienyl)ethanone suggests that while it possesses favorable absorption characteristics, the presence of the mercapto group introduces significant risks related to drug metabolism and toxicity, particularly CYP450 inhibition, hERG-related cardiotoxicity, and hepatotoxicity. These predictions are critical for guiding further research. Experimental validation of these endpoints is strongly recommended before committing significant resources to the development of this or structurally related compounds. For drug development professionals, these findings underscore the necessity of early-stage ADMET profiling to mitigate late-stage failures.
References
- 1. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Thienyl vs. Phenyl Ketones in Biological Assays
For researchers, scientists, and drug development professionals, the choice between a thienyl or a phenyl scaffold in ketone-containing compounds can significantly impact biological activity. This guide provides a comparative study of these two aromatic moieties in various biological assays, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development efforts.
The isosteric replacement of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. While structurally similar, the presence of the sulfur atom in the thiophene ring can alter electron distribution, lipophilicity, and metabolic stability, leading to profound differences in biological activity. This guide delves into a comparative analysis of thienyl and phenyl ketones across several key therapeutic areas: kinase inhibition, antimicrobial activity, and anticancer cytotoxicity.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of analogous thienyl and phenyl ketones from various studies, providing a quantitative basis for comparison.
Kinase Inhibition
The inhibition of protein kinases is a critical target for the treatment of various diseases, including cancer and inflammatory disorders. Here, we compare the inhibitory activity of thienyl and phenyl ketones against key kinases.
| Kinase Target | Thienyl Ketone Derivative | Phenyl Ketone Derivative | IC50 (Thienyl) | IC50 (Phenyl) | Reference |
| GSK-3β | α-Halomethyl thienyl ketone | α-Halomethyl phenyl ketone | Not specified | Not specified | [1] |
| Src Kinase | 2-(3,5-disubstituted-thienyl)-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile | 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile | Improved activity | Parent compound | [2] |
| VEGFR-2 | Thiazole derivative with 4-chlorophenylthiazolyl moiety | - | 81.36% inhibition | - | [3] |
| VEGFR-2 | Thiazole derivative with 3-nitrophenylthiazolyl moiety | - | 85.72% inhibition | - | [3] |
Note: A direct side-by-side IC50 comparison for GSK-3β inhibitors was not explicitly provided in the abstract, but the study describes both as new non-ATP competitive inhibitors.[1] For Src kinase, the thienyl derivative showed improved activity over the phenyl parent compound.[2]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. The following table compares the minimum inhibitory concentrations (MIC) of thienyl and phenyl ketones against various pathogens.
| Microbial Strain | Thienyl Ketone Derivative | Phenyl Ketone Derivative | MIC (Thienyl) (µg/mL) | MIC (Phenyl) (µg/mL) | Reference |
| Staphylococcus aureus | Thiazolidinone with thienyl | Thiazolidinone with phenyl | 5-41 | Not specified | [4] |
| Escherichia coli | Thiazolidinone with thienyl | Thiazolidinone with phenyl | 5-41 | Not specified | [4] |
| Pseudomonas aeruginosa | Thiazolidinone with thienyl | Thiazolidinone with phenyl | 5-41 | Not specified | [4] |
| Mycobacterium tuberculosis | Diazenyl containing phenyl styryl ketone | - | - | 3.12 | [5] |
Note: The study on thienyl-substituted heterocycles reported a range of MIC values against several bacteria, indicating significant antibacterial activity.[4] A direct comparison with an analogous phenyl ketone was not provided in this specific abstract. The study on phenyl styryl ketones provided a specific MIC value against M. tuberculosis.[5]
Cytotoxicity Against Cancer Cell Lines
The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. This table presents a comparison of the half-maximal inhibitory concentration (IC50) of thienyl and phenyl ketones against various cancer cell lines.
| Cell Line | Thienyl Ketone Derivative | Phenyl Ketone Derivative | IC50 (Thienyl) (µM) | IC50 (Phenyl) (µM) | Reference |
| MCF-7 (Breast Cancer) | Thienyl chalcone derivative | - | 7.24 ± 2.10 | - | [6] |
| MDA-MB-231 (Breast Cancer) | Thienyl chalcone derivative | - | 5.27 ± 0.98 | - | [6] |
| HT-29 (Colon Cancer) | Thiophene derivative | - | >50 | - | [7] |
| HepG-2 (Liver Cancer) | Thiophene derivative | - | 5.3 ± 1.6 | - | [7] |
| CCRF-CEM (Leukemia) | Thieno[2,3-b]pyridine derivative | - | 2.580 ± 0.550 | - | |
| CEM/ADR5000 (Resistant Leukemia) | Thieno[2,3-b]pyridine derivative | - | 4.486 ± 0.286 | - |
Note: The provided references for cytotoxicity primarily focused on thienyl derivatives, highlighting their potent anticancer activities. Direct comparative IC50 values with analogous phenyl ketones were not available in the abstracts reviewed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in the comparative data.
Kinase Inhibition Assay
Objective: To determine the concentration of a compound that inhibits 50% of the activity of a specific kinase (IC50).
General Procedure:
-
Reagents and Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds (thienyl and phenyl ketones), and a detection reagent.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the kinase, its substrate, and the assay buffer is prepared.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. Control wells with no inhibitor and with a known inhibitor are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Utilizing fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or specific fluorescently labeled antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The data is plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media, test compounds, and a standardized inoculum of the test microorganism.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Control wells (growth control without compound and sterility control without inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Procedure:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours (e.g., 2-4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway Visualizations
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. Below are diagrams of key signaling pathways implicated in the activity of thienyl and phenyl ketones, generated using Graphviz.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
GSK-3β Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β inhibition.
Src Kinase Signaling Pathway
Caption: Overview of the Src kinase signaling cascade.
VEGFR-2 Signaling in Angiogenesis
Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.
References
- 1. Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of Mercapto-Thiophenes: Established Methods vs. Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of mercapto-thiophenes is crucial due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of established and novel synthetic routes to these important heterocyclic scaffolds, supported by experimental data to inform methodology selection.
This publication benchmarks new synthesis methodologies against traditional approaches, focusing on key performance indicators such as reaction yield, purity, and conditions. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for different synthetic routes to mercapto-thiophenes and their derivatives, allowing for a direct comparison of their efficiencies.
Table 1: Palladium-Catalyzed Heterocyclodehydration for Substituted Thiophene Synthesis [1]
| Entry | Starting Material (1-mercapto-3-yn-2-ols) | Product | Yield (%) - Run 1 | Yield (%) - Run 2 | Yield (%) - Run 3 |
| 1 | R¹=Ph, R²=H | 2-Phenylthiophene | 81 | 83 | 80 |
| 2 | R¹=p-Tol, R²=H | 2-(p-Tolyl)thiophene | 71 | 72 | 71 |
| 3 | R¹=p-An, R²=H | 2-(p-Anisyl)thiophene | 78 | 77 | 77 |
| 4 | R¹=n-Bu, R²=H | 2-(n-Butyl)thiophene | 67 | 66 | 67 |
Reaction Conditions: All cycloisomerization reactions were carried out at 80 °C for 24 h in BmimBF4 as the solvent (0.2 mmol of starting thiol per mL of BmimBF4) in the presence of PdI₂ (1 mol %) and KI (KI:PdI₂ molar ratio of 10). Conversion of substrate was quantitative.[1]
Table 2: Synthesis of Tetrasubstituted Thiophenes via Ultrasonic Irradiation [2]
| Entry | Starting Materials | Product | Yield (%) |
| 1 | Amino mercaptoacrylate & α-brominated acetamide (furoyl derivative) | Tetrasubstituted thiophene | 66-85 |
| 2 | Amino mercaptoacrylate & α-brominated acetamide (benzoyl derivative) | Tetrasubstituted thiophene | 66-85 |
Note: The study reports a range of yields (66% to 85%) obtained through ultrasonic irradiation, highlighting a modern, efficient approach.[2]
Table 3: Established Method for 2-Thiophenethiol Synthesis [3]
| Method | Starting Materials | Product | Yield (%) | Boiling Point |
| Lithiation and Sulfurization | Thiophene, n-butyllithium, Sulfur | 2-Thiophenethiol | 65-70 | 53-56°C (5 mm) |
This method represents a classic and reliable route to a fundamental mercapto-thiophene.[3]
Experimental Protocols
Protocol 1: General Procedure for PdI₂/KI-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols[1]
A mixture of the appropriate 1-mercapto-3-yn-2-ol (0.5 mmol), PdI₂ (0.005 mmol, 1 mol %), and KI (0.05 mmol, 10 mol %) in BmimBF₄ (2.5 mL) is stirred at 80 °C for 24 hours. Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Thiophenethiol via Lithiation[3]
To a stirred solution of thiophene (0.5 moles) in anhydrous tetrahydrofuran (500 mL) at -20 °C to -30 °C is added 1.35 M n-butyllithium in pentane (0.662 mole) over a 5-minute period. The mixture is held at this temperature for 1 hour, then cooled to -70 °C. Powdered sulfur (20.4 g, 0.638 g-atom) is added in one portion. After 30 minutes, the temperature is allowed to rise to -10 °C. The reaction mixture is then carefully poured into 1 L of rapidly stirred ice water. The aqueous layer is separated, combined with aqueous extracts of the organic layer, chilled, and carefully acidified with 4 N sulfuric acid. The aqueous phase is immediately extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting oil is purified by distillation under reduced pressure to yield 2-thiophenethiol.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of mercapto-thiophenes, from starting materials to final product analysis.
Caption: Generalized workflow for mercapto-thiophene synthesis and analysis.
Logical Relationships in Synthesis Strategies
The following diagram outlines the logical progression from a synthetic challenge to the evaluation of different routes.
Caption: Decision framework for selecting a mercapto-thiophene synthesis route.
References
Safety Operating Guide
Navigating the Disposal of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI): A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI), a compound containing both a mercaptan and a thiophene functional group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes and general best practices for laboratory waste management.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Core Safety Principles
Before initiating any disposal procedure, adhere to the following fundamental safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation: Never mix incompatible waste streams. Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) waste should be collected in a designated, properly labeled container.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[1][2]
Disposal Protocol: A Step-by-Step Approach
The recommended disposal method for Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) is through a licensed hazardous waste disposal company. Direct disposal down the drain is strictly prohibited for organic substances of this nature.[3]
1. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original container may be used if it is in good condition. Do not use metal containers for potentially corrosive waste.[2]
-
Accumulation: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Adhere to the storage limits for your facility's generator status (e.g., up to 55 gallons of hazardous waste in an SAA).[1][4]
2. Chemical Neutralization (for dilute solutions, with EHS approval only):
For very small quantities of dilute aqueous solutions, chemical neutralization of the mercaptan group may be a possibility prior to collection. This step should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department.
-
Oxidation: The mercaptan functional group can be oxidized to a less odorous and potentially less toxic disulfide or sulfonic acid. Common oxidizing agents include:
-
Sodium hypochlorite (bleach) solution (10%)
-
Potassium permanganate solution
-
Hydrogen peroxide
Caution: These reactions can be exothermic. Add the oxidizing agent slowly and with constant stirring in a fume hood. The final solution will still be considered hazardous waste and must be collected for disposal.
-
3. Preparing for Disposal:
-
Final Packaging: Ensure the waste container is securely sealed and the exterior is clean and free of contamination.
-
Documentation: Complete a hazardous waste pickup request form as required by your institution.[2] This will typically include information on the chemical composition and quantity of the waste.
4. Professional Disposal:
-
Arranging Pickup: Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.
-
Incineration: The most probable final disposal method for this type of organic waste is high-temperature incineration by a licensed facility.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [1][4] |
| Central Accumulation Area (CAA) Storage Time (SQG) | Up to 180 days | [1] |
| Central Accumulation Area (CAA) Storage Time (LQG) | Up to 90 days | [1] |
| Neutralizing Agent Concentration (Example) | 10% aqueous alkali solution for mercaptans | [6] |
Experimental Workflow for Disposal
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ethanone, 1-(2-mercapto-3-thienyl)-
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ethanone, 1-(2-mercapto-3-thienyl)- (CAS Number: 72900-13-1). All personnel must adhere to these protocols to ensure a safe laboratory environment.
Core Safety Requirements & Personal Protective Equipment (PPE)
Given the presence of a thiol group, known for its potent odor and potential for skin and respiratory irritation, and a ketone functional group, which can be flammable and an irritant, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses for splash hazards.[1][2] | Protects against splashes of the chemical, which may cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4] | Prevents skin contact, which can cause irritation.[5] Select gloves appropriate for the specific chemicals being handled.[1][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1][4] Long pants and closed-toe shoes are required.[1][6] | Protects skin from potential splashes and contamination. |
| Respiratory Protection | Work in a certified chemical fume hood.[4][7][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][5] | Minimizes inhalation of potentially harmful and malodorous vapors. |
Operational and Disposal Plans
Handling and Storage
Engineering Controls: All work with Ethanone, 1-(2-mercapto-3-thienyl)- must be conducted in a properly functioning chemical fume hood to minimize odor and vapor exposure.[4][7][8] The work area should be equipped with an eyewash station and a safety shower.[5]
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7] Segregate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]
Experimental Workflow:
Figure 1. A step-by-step workflow for the safe handling of Ethanone, 1-(2-mercapto-3-thienyl)- from preparation to disposal.
Disposal Plan
Waste Categorization: All waste contaminated with Ethanone, 1-(2-mercapto-3-thienyl)- is considered hazardous waste.
Waste Containers: Use clearly labeled, sealed containers for all waste streams.[3]
Disposal Procedure:
-
Liquid Waste: Collect in a designated, sealed hazardous waste container.
-
Solid Waste: Disposable materials such as gloves and paper towels should be sealed in a plastic bag and placed in a solid waste container for hazardous materials.[8]
-
Glassware Decontamination: Glassware that has come into contact with the thiol should be deodorized by rinsing with a bleach solution within a chemical fume hood.[8]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[5][7] Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen.[7][9] Seek medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Give water to the victim to drink.[7] Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] |
Logical Relationship for Emergency Response:
Figure 2. A logical diagram outlining the critical steps in responding to a chemical exposure incident.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. csub.edu [csub.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
